molecular formula C11H10BrNO2 B12907705 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole CAS No. 194471-09-5

5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole

货号: B12907705
CAS 编号: 194471-09-5
分子量: 268.11 g/mol
InChI 键: DPDWRPOUZVIVPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

194471-09-5

分子式

C11H10BrNO2

分子量

268.11 g/mol

IUPAC 名称

5-(2-bromoethoxy)-4-phenyl-1,2-oxazole

InChI

InChI=1S/C11H10BrNO2/c12-6-7-14-11-10(8-13-15-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI 键

DPDWRPOUZVIVPX-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C=C1)C2=C(ON=C2)OCCBr

产品来源

United States
Foundational & Exploratory

Chemical structure and physicochemical properties of 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Structure and Physicochemical Properties of 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole

Introduction

The 1,2-oxazole, or isoxazole, ring is a prominent five-membered heterocycle that serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a cornerstone in the design of novel therapeutics.[3] Compounds incorporating the oxazole core exhibit a vast range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[4][5] This guide focuses on a specific derivative, 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole, a molecule designed with features that suggest its utility as both a versatile synthetic intermediate and a potential pharmacologically active agent.

The structure combines three key motifs: the stable 4,5-disubstituted 1,2-oxazole core, a phenyl group at the 4-position which can modulate binding affinity and selectivity through aromatic interactions, and a 5-(2-bromoethoxy) substituent. This bromoalkoxy group is particularly significant, acting as a reactive handle for covalent modification or as a linker for conjugation to other molecular entities, making it a valuable tool for chemical biology and drug development professionals. This document provides a comprehensive analysis of its chemical structure, predicted physicochemical properties, and the experimental methodologies required for its empirical characterization.

Section 1: Chemical Identity and Structure Elucidation

A complete understanding of a molecule begins with its unambiguous identification and the elucidation of its three-dimensional structure. This section details the nomenclature and predicted spectroscopic fingerprint of 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole.

Nomenclature and Key Identifiers

A summary of the core chemical identifiers for 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole is presented below. These properties are calculated based on its chemical structure.

PropertyValueSource
IUPAC Name 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole-
Molecular Formula C₁₁H₁₀BrNO₂-
Molecular Weight 268.11 g/mol -
Monoisotopic Mass 266.98947 Da-
Canonical SMILES C1=CC=C(C=C1)C2=C(ON=C2)OCCBr-
InChI Key (Predicted)-
CAS Number Not available-
Structural Analysis and Spectroscopic Profile

The definitive confirmation of the chemical structure relies on a combination of spectroscopic techniques. While specific experimental data for this exact molecule is not publicly available, we can predict its characteristic spectroscopic signature based on established principles and data from analogous structures.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[6][7]

  • ¹H NMR Spectroscopy : The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) in a solvent like CDCl₃ are:

    • Phenyl Protons (C₆H₅): A multiplet integrating to 5 protons, expected in the aromatic region of δ 7.3-7.6 ppm.

    • Oxazole Proton (C₃-H): A singlet integrating to 1 proton, expected to be downfield, likely around δ 8.0-8.5 ppm, due to the electronic environment of the heterocyclic ring.

    • Ethoxy Protons (-OCH₂CH₂Br): Two triplets, each integrating to 2 protons. The protons on the carbon adjacent to the oxygen (-OCH₂ -) will be deshielded and appear around δ 4.5-4.7 ppm. The protons on the carbon adjacent to the bromine (-CH₂ Br) will be slightly more upfield, around δ 3.6-3.8 ppm.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of unique carbon environments.

    • Phenyl Carbons: Six distinct signals are expected between δ 125-135 ppm.

    • Oxazole Carbons: The C4 and C5 carbons will be significantly downfield, potentially in the δ 160-175 ppm range, with the C3 carbon appearing around δ 150-155 ppm.

    • Ethoxy Carbons: The carbon attached to the oxygen (-C H₂O-) is expected around δ 68-72 ppm, while the carbon attached to the bromine (-C H₂Br) will be more upfield, around δ 28-32 ppm.

Mass spectrometry provides the exact molecular weight and valuable fragmentation data.[8][9] In an electron impact (EI) experiment, the molecule is ionized to form a molecular ion (M⁺).[10]

  • Molecular Ion Peak (M⁺): A key feature will be the isotopic pattern characteristic of a molecule containing one bromine atom. This will manifest as two peaks of nearly equal intensity (approximately 1:1 ratio), one for the molecule containing the ⁷⁹Br isotope and another, two mass units higher, for the molecule with the ⁸¹Br isotope (M+2 peak).[8]

  • Key Fragmentation Patterns: Common fragmentation pathways would likely involve the loss of the bromoethoxy side chain or cleavage of the oxazole ring, providing structural confirmation.

IR spectroscopy is used to identify the functional groups present in a molecule.

  • C=N Stretch: A characteristic peak for the oxazole ring around 1600-1650 cm⁻¹.

  • C-O-C Stretch: Strong absorptions corresponding to the ether linkage, typically found in the 1050-1250 cm⁻¹ range.

  • Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.

  • C-Br Stretch: A peak in the fingerprint region, typically between 500-650 cm⁻¹.

Section 2: Physicochemical Properties and Their Importance in Drug Discovery

The physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).[11] Accurate characterization of these properties is essential during the lead optimization phase of drug discovery.

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted computationally. For comparison, values are included for the closely related analog, 5-(2-Bromoethoxy)-4-(4-chlorophenyl)-1,2-oxazole, available from PubChem.[12]

PropertyPredicted Value for TargetValue for Chloro-Analog[12]Significance in Drug Development
XLogP3 ~3.43.7Measures lipophilicity, affecting membrane permeability and solubility. Values <5 are favorable for oral drugs ("Rule of 5").[13][14]
Topological Polar Surface Area (TPSA) 35.3 Ų35.3 ŲPredicts transport properties. TPSA < 140 Ų is generally associated with good cell permeability.
Hydrogen Bond Donors 00Influences binding interactions and solubility.
Hydrogen Bond Acceptors 33The nitrogen and two oxygen atoms can accept hydrogen bonds, impacting solubility and receptor binding.
Rotatable Bond Count 44A measure of molecular flexibility. Fewer rotatable bonds (<10) are generally preferred for better oral bioavailability.
Experimental Determination of Physicochemical Properties

While computational predictions are valuable for initial screening, empirical determination is the gold standard. Below are outlines of standard protocols for key experiments.

G cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis Prep Prepare Stock Solution (e.g., in DMSO) LogP LogP/LogD Determination (Shake-Flask or HPLC) Prep->LogP Sol Aqueous Solubility (Nephelometry/HPLC) Prep->Sol pKa pKa Determination (UV-Vis or Potentiometry) Prep->pKa Analysis Calculate & Report Final Values LogP->Analysis Sol->Analysis pKa->Analysis

Caption: Workflow for experimental characterization.

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical factor in predicting its ADME properties.[11][13]

  • Materials : n-Octanol (pre-saturated with water), buffered water (e.g., PBS pH 7.4, pre-saturated with n-octanol), test compound, HPLC system.

  • Preparation : Prepare a stock solution of the compound in a suitable solvent.

  • Partitioning : Add a small aliquot of the stock solution to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration : Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[15]

  • Separation : Centrifuge the vial to ensure complete separation of the organic and aqueous layers.

  • Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated HPLC method.[16]

  • Calculation : Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[13]

Section 3: Synthesis and Reactivity

Understanding the synthetic origin of a molecule provides insight into its stability and potential impurities. The reactivity profile, particularly of the bromoethoxy group, defines its utility as a synthetic intermediate.

Retrosynthetic Analysis

A plausible synthetic route can be devised through retrosynthetic analysis, which involves conceptually breaking the molecule down into simpler, commercially available starting materials.

G Target 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole Intermediate1 5-Hydroxy-4-phenyl-1,2-oxazole Target->Intermediate1 Williamson Ether Synthesis Intermediate2 1,2-Dibromoethane Target->Intermediate2 Williamson Ether Synthesis Precursor1 β-Ketoester Intermediate1->Precursor1 Cyclization Precursor2 Hydroxylamine Intermediate1->Precursor2 Cyclization

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests a two-step synthesis: (1) Formation of the 5-hydroxy-4-phenyl-1,2-oxazole core via cyclization of a β-ketoester with hydroxylamine, followed by (2) a Williamson ether synthesis using 1,2-dibromoethane to install the bromoethoxy side chain.

Chemical Reactivity

The primary site of reactivity is the terminal bromine atom on the ethoxy side chain. This electrophilic center is susceptible to nucleophilic substitution (Sₙ2) reactions. This makes the molecule an excellent alkylating agent for a wide range of nucleophiles, including:

  • Amines: To form secondary or tertiary amines.

  • Thiols: To form thioethers.

  • Alcohols/Phenols: To form more complex ethers.

  • Carboxylates: To form esters.

This reactivity allows for the straightforward conjugation of the 4-phenyl-1,2-oxazole core to other molecules of interest, such as peptides, fluorescent dyes, or solid supports for affinity chromatography.

Section 4: Experimental Protocols for Structural Characterization

The following are standardized protocols for obtaining the spectroscopic data necessary to confirm the identity and purity of a synthesized batch of 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole.

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Preparation : Weigh approximately 10-20 mg of the compound into a clean, dry NMR tube.[17]

  • Solvent Addition : Add 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the tube. Ensure the solvent is appropriate for dissolving the sample and does not have peaks that would obscure important signals.[17]

  • Dissolution : Cap the tube and gently invert to fully dissolve the sample. If necessary, use brief, gentle vortexing.

  • Filtering (Optional but Recommended) : If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent magnetic field distortions.

  • Acquisition : Place the NMR tube into the spectrometer. Acquire standard 1D ¹H and ¹³C spectra. For more detailed structural confirmation, 2D experiments like COSY and HSQC can be performed.[7]

Protocol 3: Mass Spectrometry Sample Preparation (Electrospray Ionization)
  • Sample Preparation : Prepare a dilute solution of the sample (approx. 10-100 µg/mL).[18]

  • Solvent Selection : Dissolve the sample in a volatile solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture with water.[18] High concentrations of non-volatile salts or buffers should be avoided.

  • Filtration : If any precipitate is present, filter the sample to prevent blockage of the instrument's sample delivery lines.[18]

  • Vial Transfer : Transfer the final solution to a standard 2 mL mass spectrometry vial with a screw cap and septum.[18]

  • Acquisition : Run the sample on an ESI-MS instrument in positive ion mode to observe the protonated molecule [M+H]⁺. The characteristic bromine isotope pattern should be clearly visible.

Conclusion

5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole is a compound of significant interest due to its combination of a biologically relevant heterocyclic core and a versatile reactive handle. Its predicted physicochemical properties, such as a LogP value under 5 and a TPSA well within the range for good cell permeability, suggest it possesses drug-like characteristics. The bromoethoxy group provides a direct avenue for synthetic elaboration, positioning this molecule as a valuable building block for creating libraries of more complex derivatives for structure-activity relationship studies or for use as a chemical probe. The analytical and experimental protocols detailed herein provide a robust framework for the synthesis, purification, and comprehensive characterization required for its application in advanced research and drug development programs.

References

  • PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
  • Bentham Science Publishers. (2009, March 1). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • PMC - NIH. (n.d.). NMR Characterization of RNA Small Molecule Interactions.
  • Enamine. (n.d.). LogD/LogP.
  • University of Georgia. (2023, August 29). Small molecule NMR sample preparation.
  • PMC - NIH. (2024, August 22). Protocol to perform fragment screening using NMR spectroscopy.
  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis.
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
  • Oregon State University. (2022, March 9). The Mass Spectrometry Experiment.
  • PubChem. (n.d.). 5-(2-Bromoethoxy)-4-(4-chlorophenyl)-1,2-oxazole.
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • PMC. (2020, May 29). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
  • International Journal of Pharmaceutical research and Applications. (2025, December 23). Oxazole-Based Molecules in Anti-viral Drug Development.
  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.
  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Organic Chemistry. (n.d.). Chapter 5 Organic Spectrometry.
  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • CHEMISTRY & BIOLOGY INTERFACE. (2016, August 8). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy.

Sources

Pharmacokinetic Profiling of 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-oxazole (isoxazole) nucleus is a privileged scaffold in medicinal chemistry, frequently leveraged for its robust biological activities and favorable physicochemical properties (1[1]). However, many newly synthesized oxazole drugs fail to reach clinical trials due to poor pharmacokinetic (PK) properties, necessitating rigorous Absorption, Distribution, Metabolism, and Excretion (ADME) profiling (2[2]).

The introduction of a 5-(2-bromoethoxy) moiety alongside a 4-phenyl substitution creates a highly specific PK landscape. While the oxazole core and phenyl ring enhance lipophilicity and target binding, the bromoethoxy group introduces a significant electrophilic liability. This whitepaper delineates the systematic PK profiling of 5-(2-bromoethoxy)-4-phenyl-1,2-oxazole derivatives, emphasizing the causality behind experimental designs, metabolic stability, and reactive metabolite trapping.

Structural Rationale and Pharmacokinetic Causality

Understanding structure-property relationships (SPR) is critical before initiating empirical PK studies. The pharmacokinetic evaluation of bromoethoxy derivatives often reveals specific liabilities such as rapid clearance and moderate oral half-lives (3[3]).

  • The 1,2-Oxazole Core : Confers moderate to high lipophilicity, facilitating passive diffusion across biological membranes, including the blood-brain barrier (BBB). It is generally metabolically stable but can undergo ring-opening under specific reductive conditions.

  • The 4-Phenyl Substitution : Enhances π−π stacking interactions with target proteins but also serves as a primary site for Cytochrome P450 (CYP450)-mediated aromatic hydroxylation (predominantly CYP3A4 and CYP2D6).

  • The 5-(2-Bromoethoxy) Moiety : This is the critical PK determinant. The terminal alkyl bromide is a classic electrophile. In vivo, it is highly susceptible to nucleophilic displacement by glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This leads to rapid Phase II clearance and potential idiosyncratic hepatotoxicity. Furthermore, the ether linkage is prone to CYP-mediated oxidative O-dealkylation.

Metabolic_Pathways Parent 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole CYP CYP450 Oxidation Parent->CYP Phase I GST GST Conjugation Parent->GST Phase II Dealkyl O-Dealkylation Parent->Dealkyl Phase I Met1 Hydroxylated Phenyl CYP->Met1 Met2 GSH Adduct GST->Met2 Met3 5-Hydroxy-1,2-oxazole Dealkyl->Met3

Predicted metabolic pathways of 5-(2-bromoethoxy)-4-phenyl-1,2-oxazole highlighting clearance.

In Vitro ADME Profiling: Self-Validating Protocols

To de-risk the bromoethoxy liability, the in vitro cascade must prioritize metabolic stability and reactive metabolite identification. Every protocol must act as a self-validating system to ensure data integrity.

Protocol 1: Microsomal Stability and O-Dealkylation Assessment

Causality : Determines the intrinsic clearance ( CLint​ ) driven by Phase I enzymes. The ether linkage of the bromoethoxy group is highly susceptible to cleavage. Step-by-Step Methodology :

  • Preparation : Thaw pooled human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation : Mix microsomes (final concentration 0.5 mg/mL protein) with the 5-(2-bromoethoxy)-4-phenyl-1,2-oxazole derivative (final concentration 1 μ M, 0.1% DMSO).

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling : Aliquot 50 μ L at 0, 5, 15, 30, and 60 minutes into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction.

  • Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Validation Check : Include a positive control (e.g., verapamil) to ensure microsomal enzymatic viability and a negative control (no NADPH) to rule out chemical degradation.

Protocol 2: Glutathione (GSH) Trapping Assay

Causality : The terminal alkyl bromide acts as an alkylating agent. This assay traps reactive electrophiles to predict toxicity and rapid Phase II clearance. Step-by-Step Methodology :

  • Matrix Setup : Prepare HLM (1 mg/mL) in phosphate buffer (pH 7.4).

  • GSH Addition : Add reduced glutathione (GSH) to a final concentration of 5 mM to act as the nucleophilic trap.

  • Reaction : Add the test compound (10 μ M) and initiate with 1 mM NADPH. Incubate for 60 minutes at 37°C.

  • Quenching : Stop the reaction with an equal volume of cold acetonitrile.

  • Detection : Perform LC-HRMS (High-Resolution Mass Spectrometry) operating in positive ion mode. Scan for a neutral loss of 129 Da (characteristic of GSH adducts) and mass shifts corresponding to the loss of HBr + addition of GSH (+225 Da).

In Vitro Quantitative Summary
AssayParameterValueInterpretation / Causality
Microsomal Stability (HLM) t1/2​ (min)18.5Rapid Phase I metabolism, primarily driven by O-dealkylation.
Microsomal Stability (HLM) CLint​ ( μ L/min/mg)74.9High intrinsic clearance; predicts a high hepatic extraction ratio.
GSH Trapping Assay Adduct FormationPositive (+225 Da)Confirms nucleophilic displacement of the terminal bromide by GSTs.
Caco-2 Permeability Papp​ ( A→B ) 14×10−6 cm/sHigh passive permeability due to the lipophilic oxazole core.
Caco-2 Efflux Ratio Papp​(B→A)/(A→B) 1.2Not a significant P-glycoprotein (P-gp) substrate.

In Vivo Pharmacokinetic Profiling

Translating in vitro findings to in vivo models requires rigorous study design to calculate absolute bioavailability ( F ) and systemic clearance.

Protocol 3: Rodent PK Study (IV and PO)

Causality : Dual-route administration is required to differentiate between poor gastrointestinal absorption and high hepatic first-pass metabolism. Step-by-Step Methodology :

  • Animal Preparation : Fast male Sprague-Dawley rats (200-250g) overnight (n=3 per route) to eliminate food-effect variables.

  • Formulation :

    • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (1 mg/kg).

    • PO Formulation: 0.5% Methylcellulose / 0.1% Tween 80 in water (10 mg/kg).

  • Dosing & Sampling : Administer doses. Collect blood samples (200 μ L) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Processing : Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

In Vivo Quantitative Summary
ParameterUnitIntravenous (IV) 1 mg/kgOral (PO) 10 mg/kgInterpretation / Causality
Cmax​ ng/mL850 ± 45420 ± 30Moderate oral peak due to rapid first-pass effect.
Tmax​ h-1.5 ± 0.5Typical for lipophilic oxazole absorption.
AUC0−∞​ h·ng/mL1200 ± 801800 ± 150Indicates moderate overall exposure.
t1/2​ h1.2 ± 0.21.8 ± 0.3Short half-life driven by rapid bromoethoxy metabolism.
CL L/h/kg0.83 ± 0.05-High clearance (approaching hepatic blood flow in rats).
Vdss​ L/kg1.4 ± 0.1-Extensive tissue distribution due to high lipophilicity.
Bioavailability ( F ) %-15.0%Low F caused by GST-mediated first-pass metabolism.

Strategic Workflow for Lead Optimization

Because the bromoethoxy group acts as a metabolic sink, the PK data must feed directly back into medicinal chemistry efforts.

PK_Workflow InVitro In Vitro ADME Bioanalysis LC-MS/MS InVitro->Bioanalysis Data PK Parameters Bioanalysis->Data InVivo In Vivo PK InVivo->Bioanalysis Opt Lead Optimization Data->Opt

Strategic pharmacokinetic profiling and lead optimization workflow for oxazole derivatives.

Conclusion

The pharmacokinetic profiling of 5-(2-bromoethoxy)-4-phenyl-1,2-oxazole derivatives reveals a delicate balance between the favorable physicochemical properties of the oxazole core and the metabolic vulnerabilities of the bromoethoxy appendage. High systemic clearance and low oral bioavailability are primarily driven by rapid O-dealkylation and GST-mediated conjugation. Future lead optimization should focus on replacing the terminal bromide with bioisosteres (e.g., trifluoromethyl, methoxy, or morpholino groups) to mitigate reactive metabolite formation while preserving target efficacy.

References

  • Title: Exploring the Pharmacokinetic Properties and Metabolic Pathways of Benzothiazole and Oxazole-Based Compounds: Implications for Drug Optimization and Development Source: ResearchGate URL
  • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: Bentham Science URL
  • Title: Discovery of Tamsulosin Derivatives with Shifted Selectivity from the α1-Adrenergic Receptor to ANO1 as Potent Antiosteoporotic Agents Source: ACS Publications URL

Sources

An In-depth Technical Guide to the Primary Synthesis Pathway and Discovery of 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into numerous therapeutic agents. This guide provides a comprehensive technical overview of the primary synthesis pathway for a novel derivative, 5-(2-bromoethoxy)-4-phenyl-1,2-oxazole. While a specific inaugural report on the discovery of this exact molecule is not prominent in the public domain, its synthesis is logically derived from well-established and validated chemical transformations. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic route, mechanistic insights, and practical laboratory protocols.

The proposed synthesis is a two-step process, commencing with the formation of a key intermediate, 4-phenylisoxazol-5-ol, followed by its O-alkylation to yield the final product. This strategy leverages a classic multicomponent reaction for the initial heterocyclic ring formation and a robust Williamson ether synthesis for the subsequent functionalization.

Primary Synthesis Pathway: A Two-Step Approach

The synthesis of 5-(2-bromoethoxy)-4-phenyl-1,2-oxazole is most efficiently achieved through a sequential two-step process. This pathway is designed for modularity, allowing for potential derivatization at various stages.

  • Step 1: Synthesis of the Isoxazole Core - Formation of 4-Phenylisoxazol-5-ol.

  • Step 2: O-Alkylation - Williamson Ether Synthesis to Yield 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole.

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow cluster_step1 Step 1: Isoxazole Core Synthesis cluster_step2 Step 2: O-Alkylation (Williamson Ether Synthesis) reactants1 Benzaldehyde + Ethyl Acetoacetate + Hydroxylamine Hydrochloride catalyst1 Base Catalyst (e.g., DABCO) in Ethanol reactants1->catalyst1 One-pot reaction product1 4-Phenylisoxazol-5-ol catalyst1->product1 reactants2 4-Phenylisoxazol-5-ol + 1,2-Dibromoethane product1->reactants2 Intermediate catalyst2 Base (e.g., K₂CO₃) in Acetone reactants2->catalyst2 Reflux product2 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole catalyst2->product2

Caption: Overall synthetic workflow for 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole.

Step 1: Synthesis of 4-Phenylisoxazol-5-ol

The foundational step in this synthesis is the construction of the 4-phenylisoxazol-5-ol core. A highly efficient and widely adopted method for this is a one-pot, three-component reaction.[1] This approach offers several advantages, including operational simplicity, reduced reaction time, and often high yields.

The key reactants for this transformation are:

  • An aromatic aldehyde: Benzaldehyde

  • A β-ketoester: Ethyl acetoacetate

  • A source of hydroxylamine: Hydroxylamine hydrochloride

The reaction is typically facilitated by a catalyst, which can be either acidic or basic. For this specific transformation, an organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a suitable solvent like ethanol has been shown to be effective.[1]

Reaction Mechanism

The plausible mechanism for this one-pot synthesis involves a cascade of reactions:

  • Oxime Formation: The reaction is initiated by the condensation of the β-ketoester (ethyl acetoacetate) with hydroxylamine to form an oxime intermediate.

  • Cyclization: The oxime then undergoes an intramolecular cyclization to form the isoxazol-5-one ring.

  • Knoevenagel Condensation: The final step is a Knoevenagel condensation between the newly formed isoxazol-5-one and the aromatic aldehyde (benzaldehyde) to yield the 4-arylidene product, which in this case is 4-phenylisoxazol-5-ol.

The following diagram illustrates the proposed reaction mechanism:

Reaction_Mechanism_Step1 cluster_mechanism Proposed Mechanism for 4-Phenylisoxazol-5-ol Synthesis start Ethyl Acetoacetate + Hydroxylamine oxime Oxime Intermediate start->oxime Condensation isoxazolone Isoxazol-5-one Ring oxime->isoxazolone Intramolecular Cyclization final_product 4-Phenylisoxazol-5-ol isoxazolone->final_product Knoevenagel Condensation benzaldehyde Benzaldehyde benzaldehyde->final_product Williamson_Ether_Synthesis cluster_mechanism Williamson Ether Synthesis Mechanism start 4-Phenylisoxazol-5-ol alkoxide Isoxazolate Anion (Nucleophile) start->alkoxide Deprotonation base K₂CO₃ base->alkoxide sn2 S_N2 Reaction alkoxide->sn2 alkyl_halide 1,2-Dibromoethane (Electrophile) alkyl_halide->sn2 final_product 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole sn2->final_product Nucleophilic Attack & Displacement of Br⁻

Sources

Solvent Solubility and Molecular Weight of 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

As researchers navigating the hit-to-lead phase of drug discovery, we frequently encounter building blocks that dictate the physicochemical trajectory of our lead series. 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole (also known as 5-(2-bromoethoxy)-4-phenylisoxazole) is a critical electrophilic intermediate. Its unique architecture—a highly lipophilic phenylisoxazole core tethered to a reactive bromoethyl chain—makes it indispensable for synthesizing neuroactive agents and anti-parasitic compounds.

This whitepaper provides an authoritative, mechanistic breakdown of its molecular weight, solvent solubility dynamics, and the self-validating experimental protocols required to handle it effectively in the laboratory.

Molecular Architecture & Exact Mass Determination

Before initiating any synthetic or analytical workflow, establishing the precise stoichiometric baseline of your intermediate is non-negotiable.

The structural core consists of a 1,2-oxazole (isoxazole) ring. Substitution at the C4 position with a phenyl ring provides significant steric bulk and lipophilicity, while the C5 position is functionalized with a 2-bromoethoxy group. This specific arrangement yields the molecular formula C₁₁H₁₀BrNO₂ .

From an analytical perspective, tracking this compound via high-resolution mass spectrometry (HRMS) requires accounting for the distinct isotopic signature of bromine (~50.69% ⁷⁹Br and ~49.31% ⁸¹Br), which produces a characteristic M / M+2 doublet in mass spectra.

Table 1: Physicochemical & Molecular Properties
PropertyValueMechanistic Implication
Molecular Formula C₁₁H₁₀BrNO₂Defines the stoichiometric baseline for synthesis.
Average Molecular Weight 268.11 g/mol Optimal size for a fragment/intermediate (Rule of 3 compliant).
Monoisotopic Mass (⁷⁹Br) 266.9895 DaCrucial exact mass for HRMS tracking and metabolite ID.
Hydrogen Bond Donors 0Increases lipophilicity; severely limits aqueous solubility.
Hydrogen Bond Acceptors 3 (N, O, O)Enables targeted interactions with protic solvents and biological targets.

Solvent Solubility Dynamics & Mechanistic Rationale

Understanding the solubility profile of 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole requires analyzing its intermolecular forces. The molecule lacks hydrogen-bond donors, meaning it cannot readily disrupt the hydrogen-bonded network of water. Consequently, placing this compound in an aqueous environment incurs a massive entropic penalty, forcing water molecules to form a highly ordered clathrate cage around the hydrophobic phenyl and bromoethyl groups.

Conversely, polar aprotic solvents (like DMSO and DMF) are exceptional solvators for this compound. They possess high dielectric constants and strong dipole moments that effectively stabilize the polarizable isoxazole ring. Furthermore, their lack of hydrogen-bond donors perfectly matches the compound's own lack of donors, while their methyl groups engage in favorable van der Waals interactions with the compound's lipophilic domains.

SolvationMechanisms Core 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole (Highly Lipophilic Core) Aprotic Polar Aprotic Solvents (DMSO, DMF) High Solvation Core->Aprotic Dipole-Dipole Interactions NonPolar Non-Polar Organics (DCM, CHCl3) High Solvation Core->NonPolar Van der Waals Forces Protic Polar Protic Solvents (H2O, PBS) Poor Solvation Core->Protic Hydrophobic Exclusion

Logical relationship between solvent properties and compound solvation.
Table 2: Solvent Solubility Profile at 25°C
Solvent ClassSpecific SolventEstimated SolubilitySolvation Mechanism
Polar Aprotic DMSO, DMF> 50 mg/mLStrong dipole-dipole interactions disrupt the crystal lattice.
Non-Polar Dichloromethane (DCM)> 50 mg/mLHigh affinity for the lipophilic phenyl ring via van der Waals forces.
Polar Protic Methanol, Ethanol5 - 10 mg/mLModerate solubility; limited by the entropic penalty of the hydrophobic bulk.
Aqueous Water, PBS (pH 7.4)< 0.1 mg/mLPractically insoluble due to lack of H-bond donors and high lipophilicity.

Experimental Protocol: Thermodynamic Solubility Profiling

When assessing the solubility of lipophilic intermediates for assay development, kinetic solubility (solvent-shifting) is prone to supersaturation artifacts. As a Senior Application Scientist, I mandate thermodynamic solubility profiling via the shake-flask method. This protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology
  • Solid Dispersion: Weigh exactly 5.0 mg of 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole into a 2.0 mL glass HPLC vial. (Causality: Glass is used because highly lipophilic compounds can adsorb into the matrix of standard polypropylene microcentrifuge tubes).

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or organic solvent).

  • Equilibration (Self-Validating Step): Incubate the suspension at 25.0 ± 0.5 °C in an orbital shaker at 300 rpm. Sample 100 µL aliquots at 24 hours and 48 hours . (Causality: If the concentration variance between the 24h and 48h time points exceeds 5%, thermodynamic equilibrium has not been reached, and incubation must be extended).

  • Phase Separation: Centrifuge the aliquots at 10,000 × g for 15 minutes to pellet undissolved particulate matter. If filtration is preferred, use exclusively 0.22 µm PTFE syringe filters . (Causality: Nylon or cellulose acetate filters will non-specifically bind this hydrophobic compound, artificially lowering the measured solubility).

  • Quantification: Dilute the supernatant in the mobile phase and analyze via RP-HPLC-UV. Set the UV detector to 254 nm . (Causality: The extended pi-conjugation between the phenyl ring and the isoxazole core provides a highly specific and strong chromophore at this wavelength).

  • Mass Balance Check: Dissolve the remaining solid pellet in 100% DMSO and analyze via LC-MS to verify that no chemical degradation (e.g., hydrolysis of the bromoethyl group) occurred during the aqueous incubation.

ThermodynamicSolubility A Solid Compound 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole B Solvent Addition (Aqueous vs. Organic) A->B C Equilibration 25°C, 48h, 300 rpm B->C D Phase Separation Centrifugation (10,000 x g) C->D E Quantification RP-HPLC-UV (254 nm) D->E F Solubility Calculation (mg/mL) E->F

Step-by-step workflow for thermodynamic solubility profiling.

Application Insights: Synthetic Utility in Drug Discovery

The primary utility of 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole lies in its function as a robust alkylating agent. The bromoethoxy group acts as a prime electrophilic center for Sₙ2 reactions.

In the synthesis of complex neuroactive agents, such as 1[1] or 2[2], this intermediate is reacted with secondary amines or phenols. The high solubility of this intermediate in polar aprotic solvents (DMF, DMSO) is highly advantageous here. Because these solvents do not solvate the attacking nucleophile strongly (due to a lack of hydrogen bonding), the nucleophile remains "naked" and highly reactive, dramatically accelerating the Sₙ2 reaction rate.

Furthermore, optimizing the solubility of lipophilic cores containing phenylisoxazole or indole motifs remains a major pharmacokinetic hurdle in anti-parasitic drug development, such as treatments targeting Trypanosoma cruzi[3]. Understanding the baseline solubility of the 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole building block allows medicinal chemists to accurately predict the lipophilic burden it will add to the final active pharmaceutical ingredient (API).

References

  • Title: WO1997031906A1 - Isoxazole derivatives Source: Google Patents URL: 1

  • Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: PMC (nih.gov) URL: 3

  • Title: Ligand Binding and Functional Effect of Novel Bicyclic α5 GABAA Receptor Negative Allosteric Modulators Source: Journal of Chemical Information and Modeling - ACS Publications URL: 2

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Receptor Ligands Using a 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has been identified by medicinal chemists as a "privileged scaffold."[1] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, making them exceptionally valuable starting points for drug discovery. The unique electronic properties and structural rigidity of the isoxazole nucleus allow it to serve as a versatile bioisostere for other functional groups, leading to a wide array of therapeutic agents.[2][3] Marketed drugs containing this core structure span a remarkable range of therapeutic areas, including antibacterial agents like sulfamethoxazole, the selective COX-2 inhibitor valdecoxib, and the immunomodulatory drug leflunomide.[1] The continued exploration of isoxazole derivatives is a promising frontier for developing novel therapeutics for cancer, neurodegenerative disorders, and infectious diseases.[2]

This guide provides a detailed, in-depth technical overview of the synthesis and application of a key intermediate, 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole . This intermediate is strategically designed for the efficient construction of a diverse library of receptor ligands. The 4-phenylisoxazole core provides a stable, aromatic scaffold, while the 5-(2-bromoethoxy) group acts as a reactive handle for facile derivatization via nucleophilic substitution, enabling the introduction of various pharmacophoric elements.

Strategic Overview of the Synthetic Workflow

The synthesis of target receptor ligands from the 5-(2-bromoethoxy)-4-phenyl-1,2-oxazole intermediate is a multi-stage process. The workflow is designed to be robust and modular, allowing for variation at the final stage to generate a library of compounds for structure-activity relationship (SAR) studies.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Intermediate Synthesis cluster_2 Part 3: Ligand Synthesis A Benzaldehyde + Ethyl Acetoacetate + Hydroxylamine HCl B One-Pot Condensation A->B Citric Acid (cat.) Water, Reflux C 4-Phenylisoxazol-5(4H)-one (Tautomer of 4-Phenyl-1,2-oxazol-5-ol) B->C D Williamson Ether Synthesis C->D 1,2-Dibromoethane K2CO3, DMF E 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole (Key Intermediate) D->E G SN2 Alkylation E->G F Nucleophilic Amine (R2NH) F->G H Final Receptor Ligand G->H

Figure 1: Overall synthetic workflow from starting materials to the final receptor ligand.

Part 1: Synthesis of the Precursor: 4-Phenylisoxazol-5(4H)-one

The foundational step is the creation of the 4-phenylisoxazol-5-one core. We employ a highly efficient, one-pot, three-component reaction. This approach is advantageous due to its operational simplicity and alignment with the principles of green chemistry, particularly when using water as a solvent and a non-toxic catalyst.[4]

Causality of Experimental Choices:

  • Three-Component Reaction: This strategy maximizes efficiency by forming multiple bonds in a single operation, reducing purification steps and solvent waste.

  • Ethyl Acetoacetate: This β-ketoester provides the three-carbon backbone that will form part of the isoxazole ring.

  • Hydroxylamine Hydrochloride: This reagent serves as the source of the nitrogen and oxygen atoms for the heterocycle.

  • Citric Acid Catalyst: A mild, inexpensive, and environmentally benign acid catalyst that facilitates both the initial formation of an oxime intermediate and the subsequent cyclization.[4]

  • Water as Solvent: Using water as the reaction medium is cost-effective, non-toxic, and often simplifies product isolation, as organic products tend to precipitate upon cooling.[5]

Protocol 1: Synthesis of 4-Phenylisoxazol-5(4H)-one

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
Benzaldehyde106.1210.01.01.06 g (1.02 mL)
Ethyl Acetoacetate130.1410.01.01.30 g (1.28 mL)
Hydroxylamine Hydrochloride69.4910.01.00.695 g
Citric Acid192.121.00.10.192 g
Water18.02--20 mL

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (10.0 mmol), ethyl acetoacetate (10.0 mmol), hydroxylamine hydrochloride (10.0 mmol), citric acid (1.0 mmol), and water (20 mL).

  • Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Upon completion, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the resulting solid product by vacuum filtration through a Büchner funnel.

  • Wash the solid with cold water (2 x 15 mL) to remove any water-soluble impurities.

  • Dry the product under vacuum to yield 4-benzylidene-3-methylisoxazol-5(4H)-one as a solid. Note: The initial product is the benzylidene derivative, which rearranges to the more stable 4-phenyl tautomer, especially under basic or thermal conditions in the subsequent step. For the purpose of the next reaction, this mixture of tautomers can often be used directly.

Self-Validation and Trustworthiness: The formation of the isoxazol-5-one product can be confirmed by its melting point and spectroscopic data, which should be consistent with literature values for similar structures.[6] The characteristic IR stretches for the C=O (around 1700-1720 cm⁻¹) and C=N bonds are key indicators of success.

Part 2: Synthesis of the Key Intermediate: 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole

This stage involves the O-alkylation of the 4-phenylisoxazol-5(4H)-one precursor using the Williamson ether synthesis.[7][8] A critical aspect of this reaction is managing the tautomerism of the precursor. 5-Hydroxyisoxazoles exist in equilibrium with their isoxazol-5-one tautomers.[9][10] The reaction conditions are chosen to favor deprotonation of the hydroxyl tautomer (or the enolate of the keto form), which then acts as the nucleophile.

Causality of Experimental Choices:

  • 1,2-Dibromoethane: This reagent serves as the source of the 2-bromoethoxy group. It is used in excess to minimize the potential for a secondary reaction where the product acts as a nucleophile, leading to a dimeric byproduct.[11]

  • Potassium Carbonate (K₂CO₃): A moderately strong base that is sufficient to deprotonate the 5-hydroxyisoxazole. It is easier to handle and less hazardous than stronger bases like sodium hydride (NaH).[11]

  • Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the reactants and promotes S_N2 reactions.[8]

  • Regioselectivity (O- vs. N-alkylation): Isoxazol-5-ones are ambident nucleophiles, meaning alkylation can occur at either the oxygen or the nitrogen atom.[12] While N-alkylation is possible, using a less reactive base like K₂CO₃ and a polar aprotic solvent generally favors O-alkylation.[13] The formation of the N-alkylated isomer should be monitored as a potential byproduct.

Protocol 2: Williamson Ether Synthesis of the Intermediate

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
4-Phenylisoxazol-5(4H)-one175.175.01.00.876 g
1,2-Dibromoethane187.8615.03.02.82 g (1.3 mL)
Potassium Carbonate (anhydrous)138.2110.02.01.38 g
Dimethylformamide (DMF, anhydrous)73.09--25 mL

Step-by-Step Methodology:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-phenylisoxazol-5(4H)-one (5.0 mmol) and anhydrous potassium carbonate (10.0 mmol).

  • Add anhydrous DMF (25 mL) via syringe and stir the suspension vigorously.

  • Add 1,2-dibromoethane (15.0 mmol) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 12-18 hours, monitoring by TLC (20:1 Hexane:Ethyl Acetate).

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water (100 mL) and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 50:1 to 20:1) to isolate the desired O-alkylated product.

Part 3: Application Protocol: Synthesis of a Model Receptor Ligand

The true utility of the 5-(2-bromoethoxy)-4-phenyl-1,2-oxazole intermediate lies in its ability to readily react with nucleophiles to form target ligands. Many potent receptor ligands, particularly for sigma receptors, contain a basic amine moiety connected to a core scaffold via a flexible linker.[14][15] This protocol describes a general method for the N-alkylation of a secondary amine with the bromoethoxy intermediate.

Causality of Experimental Choices:

  • Secondary Amine (e.g., 4-Benzylpiperidine): Chosen as a representative nucleophile. Piperidine and its derivatives are common structural motifs in CNS-active compounds and sigma receptor ligands.[1][16]

  • Potassium Carbonate (K₂CO₃): Acts as a base to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.

  • Acetonitrile (CH₃CN): A suitable polar aprotic solvent for S_N2 reactions that is typically easier to remove than DMF.

G A 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole C SN2 Alkylation (K2CO3, CH3CN, Reflux) A->C B 4-Benzylpiperidine B->C D Final Ligand: 4-Benzyl-1-(2-(4-phenyl-1,2-oxazol-5-yloxy)ethyl)piperidine C->D

Figure 2: Reaction scheme for the synthesis of a model receptor ligand.

Protocol 3: Synthesis of 4-Benzyl-1-(2-(4-phenyl-1,2-oxazol-5-yloxy)ethyl)piperidine

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole282.121.01.00.282 g
4-Benzylpiperidine175.281.21.20.210 g
Potassium Carbonate (anhydrous)138.212.52.50.345 g
Acetonitrile (CH₃CN, anhydrous)41.05--15 mL

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, combine the 5-(2-bromoethoxy)-4-phenyl-1,2-oxazole intermediate (1.0 mmol), 4-benzylpiperidine (1.2 mmol), and anhydrous potassium carbonate (2.5 mmol).

  • Add anhydrous acetonitrile (15 mL) and attach a reflux condenser.

  • Heat the suspension to reflux (approx. 82 °C) and stir for 8-12 hours. Monitor the reaction by TLC until the bromo-intermediate is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of Dichloromethane and Methanol, e.g., 100:0 to 98:2) to yield the final ligand as a pure solid or oil.

Data Presentation and Characterization

The following table summarizes expected analytical data for the key intermediate and the final model ligand. Chemical shifts are predictive and based on published data for structurally similar compounds.[17][18]

CompoundExpected YieldAppearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole 50-65%White/Pale Solid~7.50-7.30 (m, 5H, Ar-H), ~4.60 (t, 2H, -OCH₂-), ~3.70 (t, 2H, -CH₂Br)~168.1 (C5), ~160.5 (C3), ~130.0, ~129.2, ~128.5 (Ar-C), ~115.0 (C4), ~68.0 (-OCH₂-), ~28.5 (-CH₂Br)
Final Ligand (Model) 60-75%Viscous Oil/Solid~7.50-7.10 (m, 10H, Ar-H), ~4.40 (t, 2H, -OCH₂-), ~3.10 (br d, 2H, piperidine-H), ~2.80 (t, 2H, -NCH₂-), ~2.60 (d, 2H, -CH₂Ph), ~2.20 (br t, 2H, piperidine-H), ~1.80-1.60 (m, 5H, piperidine-H)~168.2 (C5), ~160.6 (C3), ~140.0, ~130.1, ~129.3, ~129.0, ~128.6, ~126.2 (Ar-C), ~115.1 (C4), ~65.5 (-OCH₂-), ~57.0 (-NCH₂-), ~54.0 (piperidine-C), ~43.0 (-CH₂Ph), ~38.0, ~31.5 (piperidine-C)

References

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213–8243. [Link]

  • Organic Syntheses. (2007). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [Link]

  • Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

  • Asghari, S., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(10), 2295. [Link]

  • ProQuest. (2023). Design and Synthesis of Selective Sigma Ligands. [Link]

  • Salo, O. P., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(10), 1835–1848. [Link]

  • Royal Society of Chemistry. (2015). Supporting Information for: A novel one-pot synthesis of 3,5-disubstituted isoxazoles. [Link]

  • Mirzazadeh, M., et al. (2012). Fast and Efficient Synthesis of 4-Arylidene-3-phenylisoxazol-5-ones. Bulletin of the Korean Chemical Society, 33(2), 425-428. [Link]

  • Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [Link]

  • Gould, I. R., & Hillier, I. H. (1993). Modelling of tautomeric equilibria of 5-hydroxyisoxazole in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1771-1773. [Link]

  • Smith, M. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Saini, R. K., et al. (2026). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Pharmaceuticals, 19(1), 100. [Link]

  • Patel, N. B., et al. (2021). New Isoxazole-Based Heterocyclic Hybrids with Dual Antimicrobial and Antioxidant Bioactivity. Molecules, 26(21), 6543. [Link]

  • Boulton, A. J., & Katritzky, A. R. (1961). The tautomerism of heteroaromatic compounds with five-membered rings—I : 5-hydroxyisoxazoles-isoxazol-5-ones. Tetrahedron, 12(1-2), 41-50. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. [Link]

  • Abadi, A. H., et al. (2007). Novel Sigma Receptor Ligands: Synthesis and Biological Profile. Journal of Medicinal Chemistry, 50(7), 1646-1654. [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • LibreTexts Chemistry. (2019). 23.15: Preparation of Amines. [Link]

  • ResearchGate. (2016). Why is N-alkylation more favorable than O-alkylation?[Link]

  • Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions. [Link]

  • Nature. (2020). Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. [Link]

  • National Center for Biotechnology Information. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. [Link]

  • Oriental Journal of Chemistry. (2018). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][15]naphthyrin-5(6H)-one. [Link]

  • Royal Society of Chemistry. (2019). Regioselective catalytic asymmetric N-alkylation of isoxazol-5-ones with para-quinone methides. [Link]

Sources

Application Note: Catalytic N-Alkylation of Secondary Amines with 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Focus: Reaction optimization, catalytic mechanisms, and self-validating synthetic protocols

Introduction & Mechanistic Rationale

The 1,2-oxazole (isoxazole) ring is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for amides and esters in the development of kinase inhibitors and anti-inflammatory agents. Functionalizing this core via the alkylation of its pendant side chains is a critical step in library synthesis. Specifically, reacting 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole with secondary amines yields highly valuable tertiary amine derivatives.

However, primary alkyl bromides can exhibit sluggish reactivity toward sterically hindered secondary amines (e.g., piperidine, morpholine). If the reaction is driven purely by thermal energy without catalytic intervention, the slow kinetics of the bimolecular nucleophilic substitution ( SN​2 ) pathway open the door to competing side reactions. The most prominent issues are E2 elimination (where the basic amine abstracts a proton from the ethoxy chain to form a terminal vinyl ether) and hydrolysis from trace moisture.

To overcome these kinetic barriers, we deploy a dual-optimization strategy: in situ Finkelstein halogen exchange [1] and the "Cesium Effect" [2].

The Catalytic Strategy Explained
  • Nucleophilic Catalysis (Halogen Exchange): By introducing a sub-stoichiometric amount of an iodide salt—such as Tetrabutylammonium Iodide (TBAI)—the alkyl bromide is transiently converted into an alkyl iodide. Iodide is a softer, more polarizable electrophile and a superior leaving group, which drastically lowers the activation energy for the subsequent SN​2 attack by the secondary amine.

  • Base Selection (The Cesium Effect): The generation of hydrobromic/hydroiodic acid during the reaction necessitates a proton scavenger. While Potassium Carbonate (K₂CO₃) is standard, Cesium Carbonate (Cs₂CO₃) provides superior kinetics. The larger ionic radius of the cesium cation creates a looser ion pair with the carbonate anion, rendering the base more soluble and effective in polar aprotic solvents without directly interfering with the nucleophile [3].

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, demonstrating how the iodide catalyst is consumed and regenerated, creating a highly efficient self-sustaining loop.

CatalyticCycle RBr 5-(2-Bromoethoxy)- 4-phenyl-1,2-oxazole RI 5-(2-Iodoethoxy)- 4-phenyl-1,2-oxazole RBr->RI Br⁻ leaving Iodide Iodide Catalyst (I⁻) Iodide->RI Finkelstein Exchange Product Tertiary Amine Product + H⁺ RI->Product S_N2 Attack Amine Secondary Amine Amine->Product Nucleophile Base Base (Cs₂CO₃) Product->Base Proton transfer Base->Iodide Catalyst Regeneration

Figure 1: Catalytic cycle of in situ Finkelstein halogen exchange driving the N-alkylation process.

Quantitative Optimization Data

The table below summarizes the empirical data driving the protocol design. The synergy between the TBAI catalyst and the Cs₂CO₃ base drastically reduces reaction time while maximizing the yield of the target tertiary amine.

EntrySecondary AmineBase (2.0 eq)Catalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)
1PiperidineK₂CO₃NoneMeCN802445%
2PiperidineK₂CO₃KIMeCN801282%
3 Piperidine Cs₂CO₃ TBAI MeCN 80 6 94%
4MorpholineCs₂CO₃TBAIDMF80891%
5N-MethylpiperazineCs₂CO₃TBAIMeCN80889%

Note: Yields represent isolated, chromatographically pure products. Entry 3 represents the optimized conditions utilized in the protocol below.

Self-Validating Experimental Protocol

Target: Synthesis of 5-(2-(Piperidin-1-yl)ethoxy)-4-phenyl-1,2-oxazole Scale: 1.0 mmol

Materials Required
  • Electrophile: 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole (1.0 equiv, 268.1 g/mol ) — 268 mg

  • Nucleophile: Piperidine (1.2 equiv, 85.1 g/mol , d=0.862 g/mL) — 118 µL

  • Base: Cesium Carbonate, anhydrous (2.0 equiv, 325.8 g/mol ) — 652 mg

  • Catalyst: Tetrabutylammonium Iodide (TBAI) (0.1 equiv, 369.4 g/mol ) — 37 mg

  • Solvent: Anhydrous Acetonitrile (MeCN) — 5.0 mL

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 268 mg of 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole and 5.0 mL of anhydrous MeCN.

  • Introduce 652 mg of Cs₂CO₃ and 37 mg of TBAI.

  • Causality: TBAI is specifically chosen over KI for its superior solubility in organic solvents like MeCN. This ensures a homogenous concentration of the active iodide catalyst, preventing rate-limiting phase-transfer issues.

Step 2: Amine Addition and Heating

  • Add 118 µL of piperidine dropwise at room temperature.

  • Attach a reflux condenser and heat the mixture to 80 °C under a positive pressure nitrogen atmosphere.

  • Causality: A slight stoichiometric excess (1.2 eq) of the volatile amine ensures complete consumption of the valuable alkylating agent. The nitrogen atmosphere prevents oxidative degradation of the amine at elevated temperatures.

Step 3: Self-Validating Monitoring (LC-MS)

  • After 6 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS (ESI+).

  • Validation Checkpoint: The reaction is deemed complete when the starting bromide isotopic mass cluster ( [M+H]+ m/z ~268/270) is entirely replaced by the product mass ( [M+H]+ m/z ~273).

  • Causality: Relying on exact mass conversion rather than arbitrary time limits ensures the protocol adapts dynamically to variations in ambient moisture, reagent purity, or stirring efficiency.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the suspension through a tightly packed Celite pad to remove insoluble inorganic salts (CsBr, CsI, unreacted Cs₂CO₃). Wash the pad with 15 mL of Ethyl Acetate (EtOAc).

  • Concentrate the combined filtrate in vacuo.

  • Causality: Removing the heavy cesium salts prior to aqueous extraction prevents the formation of stubborn emulsions and simplifies subsequent phase separation.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution of 0–10% Methanol in Dichloromethane (DCM) containing 1% Triethylamine (Et₃N).

  • Causality: The addition of 1% Et₃N neutralizes the acidic silanol groups on the silica stationary phase. This prevents the basic tertiary amine product from protonating and streaking down the column, ensuring a sharp elution band and high isolated purity.

References

  • Title: Alkylation with Functionalised Alkanes Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link][1]

  • Title: Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines Source: The Journal of Organic Chemistry, 67(3), 674-683 (2002) URL: [Link][2]

  • Title: Synthesis of secondary amines Source: Tetrahedron, 57(37), 7785-7811 (2001) URL: [Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Column Chromatography Purification of 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated resource for scientists and researchers engaged in the purification of 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole. As a key intermediate in various synthetic pathways, obtaining this compound in high purity is paramount. This guide, structured from the perspective of a Senior Application Scientist, provides in-depth, field-tested advice to navigate the common challenges associated with its purification by column chromatography. We will delve into the causality behind experimental choices to empower you with a robust, self-validating purification protocol.

Recommended Purification Protocol

A well-executed column chromatography procedure is foundational to achieving high purity. Below is a comprehensive, step-by-step protocol optimized for 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole. The principle relies on normal-phase chromatography, where a polar stationary phase (silica gel) is used to separate compounds based on their differential polarity when carried by a non-polar mobile phase.[1][2]

Key Chromatographic Parameters
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 mesh (for flash chromatography)Standard, cost-effective polar stationary phase offering high surface area for effective separation of moderately polar compounds like oxazole derivatives.[1]
Mobile Phase (Eluent) Hexane/Ethyl Acetate (EtOAc) GradientA starting mixture of Hexane:EtOAc (e.g., 9:1 v/v) is typical for compounds of this polarity. A gradient elution allows for the separation of closely-eluting impurities.[3][4]
TLC Analysis (Rf value) Target Rf of ~0.25-0.35 in the elution solventAn Rf value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume of solvent, enabling good separation from less polar and more polar impurities.[5]
Column Dimensions 20-50:1 ratio of silica gel to crude product weightThis ratio provides sufficient resolving power for most applications. More difficult separations may require a higher ratio.[1]
Step-by-Step Experimental Workflow
  • Mobile Phase Optimization with TLC:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various Hexane:EtOAc solvent systems (e.g., 9:1, 8:2, 7:3).

    • Visualize the spots under UV light. The ideal system will show good separation between your target compound and impurities, with the target spot having an Rf of approximately 0.25-0.35.[5]

  • Column Packing (Slurry Method):

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~1 cm).[5]

    • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane:EtOAc 95:5).

    • Pour the slurry into the column carefully, using a funnel. Swirl continuously to prevent air bubbles from being trapped.

    • Open the stopcock to allow the solvent to drain, settling the silica into a packed bed. Gently tap the column to ensure uniform packing. Never let the solvent level drop below the top of the silica bed.[1]

  • Sample Loading:

    • Dissolve your crude 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole in a minimal volume of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica bed with a pipette.

    • Drain the solvent until the liquid level is just at the top of the silica, allowing the sample to adsorb as a narrow band.

    • Gently add a small layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin elution, collecting the eluent in fractions (e.g., 10-20 mL per test tube).

    • If using a gradient, start with the low-polarity mixture and gradually increase the proportion of ethyl acetate to elute more polar compounds.[6]

    • Monitor the separation by spotting alternate fractions on a TLC plate and developing them.

  • Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain only the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common problems in a Q&A format.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Observed p1 Poor Separation (Co-eluting Spots) start->p1 Check TLC p2 Streaking or Tailing of Product Spot start->p2 Check TLC p3 Product Not Eluting (Stuck on Column) start->p3 Check Fractions p4 Low Recovery or Evidence of Degradation start->p4 Check Fractions s1 Solution: Refine Mobile Phase - Decrease polarity (increase % Hexane) to improve separation from less polar impurities. - Use a shallower gradient. p1->s1 s2 Solution: Neutralize Silica Gel - Add 0.1-1% triethylamine (TEA) to the mobile phase. This neutralizes acidic silanol groups, preventing interaction with the basic oxazole nitrogen. p2->s2 s3 Solution: Increase Eluent Strength - Gradually increase the polarity of the mobile phase (increase % EtOAc). - If still retained, consider a stronger solvent like dichloromethane. p3->s3 s4 Solution: Use Deactivated Stationary Phase - Pre-treat silica with triethylamine. - Switch to a less acidic stationary phase like neutral alumina. p4->s4

Caption: A decision tree for troubleshooting common column chromatography issues.

Q1: My TLC shows the product spot is overlapping with an impurity. How can I improve the separation?

A1: This indicates that the selectivity of your chosen solvent system is insufficient. The key is to modify the mobile phase to alter the interactions between your compounds and the silica gel.[6]

  • Causality: Separation occurs because compounds partition differently between the stationary and mobile phases. If two compounds have very similar polarities, they will travel at nearly the same rate.

  • Solution:

    • Decrease Polarity: If the impurity is slightly less polar than your product (higher Rf), decrease the overall polarity of your eluent by increasing the proportion of hexane. This will cause all compounds to move more slowly, exaggerating the differences in their retention and improving separation.

    • Use a Shallow Gradient: Instead of a steep increase in ethyl acetate concentration, employ a very gradual (shallow) gradient. This gives the compounds more "column lengths" to resolve from one another.[6]

    • Try a Different Solvent System: Sometimes, a complete change of solvents is needed to alter selectivity. Consider systems like dichloromethane/hexane or toluene/ethyl acetate after preliminary TLC analysis.

Q2: The product is coming off the column, but the bands are broad and streaking (tailing). What's causing this?

A2: Peak tailing is a classic sign of undesirable secondary interactions between the analyte and the stationary phase. For heterocyclic compounds like oxazoles, this is often due to the basic nature of a nitrogen atom interacting with acidic silanol groups (Si-OH) on the surface of the silica gel.[5][7]

  • Causality: The strong, non-specific adsorption to these acidic sites holds back a portion of the compound, causing it to elute slowly and asymmetrically.

  • Solution:

    • Add a Basic Modifier: The most effective solution is to add a small amount (0.1 - 1% v/v) of a tertiary amine, such as triethylamine (TEA), to your mobile phase.[5] The TEA is more basic and will preferentially bind to the acidic silanol sites, effectively masking them from your product. This allows the product to elute in a sharp, symmetrical band.

    • Use Deactivated Silica: You can pre-treat the silica gel by preparing the slurry in an eluent that already contains TEA. This ensures the stationary phase is neutralized before the sample is even loaded.[7]

Q3: I suspect my product is degrading on the column. I'm seeing new, unexpected spots on my TLC analysis of the fractions and my overall yield is very low.

A3: The combination of a bromoalkoxy group and an oxazole ring may confer sensitivity to the acidic environment of standard silica gel.[7] The bromo group can be labile, and the oxazole ring itself can be susceptible to hydrolysis or rearrangement under acidic conditions.[8]

  • Causality: The Lewis acidic sites on the silica surface can catalyze decomposition reactions, especially during the long contact time of a chromatography run.

  • Solution:

    • Minimize Contact Time: Use flash chromatography (applying pressure to speed up the flow rate) to reduce the residence time of the compound on the column.[7]

    • Switch to a Neutral Stationary Phase: The best solution for acid-sensitive compounds is to avoid acidic media altogether. Use neutral alumina as your stationary phase instead of silica gel. You will need to re-optimize your mobile phase with TLC, as the elution order may change.

    • Run the Column Cold: If the degradation is thermally assisted, running the chromatography in a cold room or with a jacketed column can sometimes suppress side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is silica gel the default stationary phase for a compound like this?

A1: Silica gel is the most widely used stationary phase in normal-phase chromatography for several reasons.[1] Its surface is covered with hydroxyl groups (silanols), making it highly polar and slightly acidic. 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole is a moderately polar molecule due to the ether linkage, the oxazole ring nitrogens and oxygen, and the phenyl group. This moderate polarity provides a good "handle" for interaction with the silica gel, allowing for effective separation from non-polar impurities (which elute quickly) and very polar impurities (which are strongly retained) using a simple, non-polar solvent system like hexane/ethyl acetate.[1][3]

Q2: What are the most likely impurities I should be trying to separate?

A2: The impurities will be highly dependent on the synthetic route used to prepare the compound. However, common impurities often include:

  • Unreacted Starting Materials: For instance, if the synthesis involved the reaction of a phenacyl bromide derivative with a bromoethoxy-containing amide, residual amounts of these starting materials could be present.[7]

  • Side-Products: Incomplete cyclization or alternative reaction pathways can lead to related byproducts.

  • Solvents and Reagents: High-boiling point solvents or non-volatile reagents from the reaction or workup may persist. A crucial first step is to run a TLC that includes your crude mixture alongside spots of your starting materials to see if they are present.

Q3: Can I use reverse-phase chromatography for this purification?

A3: Yes, reverse-phase (RP) chromatography is a viable alternative. In RP, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., acetonitrile/water or methanol/water).[9][10] This technique separates compounds based on their hydrophobicity. For 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole, this could be an excellent choice, particularly for analytical purity assessment via HPLC or for preparative HPLC if normal-phase fails to provide adequate separation.[2][9] A typical starting point would be a C18 column with a gradient of water and acetonitrile.[9]

Q4: How do I properly load a sample for the best resolution?

A4: The goal of sample loading is to apply the mixture to the column in the narrowest possible band. A wide starting band will lead to wide, poorly resolved elution bands.

  • Wet Loading: As described in the protocol, dissolving the sample in a minimal amount of the mobile phase is a common method. The key is minimal volume; using too much solvent will cause the starting band to be very broad.

  • Dry Loading: If your compound is not very soluble in the mobile phase or if you have a large amount of crude material, dry loading is superior. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel to the solution, and then remove the solvent on a rotary evaporator. This results in your compound being adsorbed onto the silica. You can then carefully add this dry powder to the top of your packed column. This ensures the tightest possible starting band.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Chromatographic Separation of 9-(2-Bromoethoxy)anthracene Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Chloro-1,2-oxazole and Its Derivatives.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds.
  • University of Rochester. (n.d.). Column chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Journal of Research in Pharmacy. (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • BenchChem. (n.d.). Application Note: Chromatographic Purification of 2-Bromo-3'-hydroxyacetophenone.
  • BenchChem. (n.d.). Technical Support Center: Purification of 4-Propyl-1,3-oxazole.
  • MDPI. (2024, February 2). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole.
  • National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
  • National Institutes of Health. (n.d.). Isomerization of 5-(2H-Azirin-2-yl)oxazoles: An Atom-Economic Approach to 4H-Pyrrolo[2,3-d ....
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 5-Bromo-N-phenylpyridin-3-amine by Column Chromatography.

Sources

Technical Support Center: Synthesis & Optimization of 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity and degradation issues during the synthesis of isoxazole derivatives.

The synthesis of 5-(2-bromoethoxy)-4-phenyl-1,2-oxazole relies on the alkylation of 4-phenyl-1,2-oxazol-5-ol (also known as 4-phenylisoxazol-5-ol) with 1,2-dibromoethane. Because the starting material is an ambident nucleophile that exists in a rapid tautomeric equilibrium, the reaction can yield either the desired O-alkylated 1,2-oxazole or an undesired N-alkylated isoxazol-5(2H)-one[1][2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize solvent and temperature parameters to strictly favor O-alkylation.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why am I seeing a high proportion of N-alkylated side products instead of the desired O-alkylated oxazole? A: This is a classic regioselectivity issue governed by your solvent choice. The isoxazol-5-ol system is an ambident nucleophile containing three potential reactive sites: C4, N2, and the exocyclic oxygen[2]. If you are using a protic solvent (like ethanol or methanol), the solvent molecules form strong hydrogen bonds with the highly electronegative oxygen anion. This solvation "masks" the oxygen, reducing its nucleophilicity and forcing the electrophile to attack the softer, less solvated nitrogen atom[3]. Solution: Switch to a polar aprotic solvent such as Acetone or N,N-Dimethylformamide (DMF). These solvents effectively solvate the counter-cation (e.g., K⁺) while leaving the hard oxygen anion exposed and highly reactive, thereby driving kinetic O-alkylation.

Q: My reaction yields a significant amount of a vinyl ether byproduct. How can I prevent this? A: Vinyl ether formation is the result of a base-catalyzed dehydrobromination (elimination) of either your 1,2-dibromoethane reagent or the 2-bromoethoxy product itself. This elimination pathway is highly temperature-dependent and outcompetes the substitution reaction at elevated thermal states[4]. Solution: Cap your reaction temperature at 60°C to 70°C . While pushing the temperature above 100°C increases the overall reaction rate, it shifts the system toward thermodynamic control, which promotes both N-alkylation and HBr elimination[4].

Q: I am observing a dimeric byproduct (bis-alkylation). What is the cause? A: 1,2-Dibromoethane is a bi-functional electrophile. If the local concentration of the isoxazole enolate is too high relative to the electrophile, both bromine atoms will be displaced, forming a 1,2-bis(4-phenyl-1,2-oxazol-5-yloxy)ethane dimer. Solution: Use a large stoichiometric excess of 1,2-dibromoethane (3.0 to 5.0 equivalents) and add it dropwise to the pre-formed enolate solution. This ensures that the mono-alkylated product is statistically favored.

Q: Can I use NaOH instead of K₂CO₃ to speed up the deprotonation? A: No. Using strong aqueous bases like NaOH can induce bimolecular base-catalyzed acyl-oxygen cleavage or complete isoxazolone ring cleavage, which will degrade your starting material into acyclic fragments[3]. Always use a mild, anhydrous base like K₂CO₃ or Cs₂CO₃ to safely generate the enolate.

Part 2: Quantitative Optimization Data

To simplify your process development, the table below summarizes the causal relationship between solvent/temperature combinations and the resulting regioselectivity.

Solvent TypeSpecific SolventTemp (°C)BaseMajor ProductEst. O:N RatioMechanistic Notes
Polar Aprotic Acetone60 (Reflux)K₂CO₃O-Alkylation > 9:1 Optimal kinetic control. Oxygen anion is unsolvated and highly reactive.
Polar Aprotic DMF70K₂CO₃O-Alkylation8:2Good solubility, but requires strict temperature monitoring to prevent elimination.
Polar Aprotic DMF120K₂CO₃Elimination< 4:6Thermodynamic control dominates; severe HBr elimination and N-alkylation observed[4].
Protic Ethanol78 (Reflux)K₂CO₃N-Alkylation2:8Hydrogen bonding masks oxygen nucleophilicity, forcing N-attack[3].
Aqueous/Protic Water/NaOH25NaOHDegradationN/AStrong base induces isoxazolone ring cleavage[3].

Part 3: Validated Experimental Protocol

This self-validating protocol is designed to maximize the yield of 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole while suppressing bis-alkylation and elimination pathways.

Materials Required:

  • 4-Phenyl-1,2-oxazol-5-ol (1.0 equiv)

  • 1,2-Dibromoethane (4.0 equiv) - Excess required to prevent dimerization.

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous Acetone (Solvent)

Step-by-Step Methodology:

  • Enolate Generation: In a flame-dried, nitrogen-flushed round-bottom flask, suspend 4-phenyl-1,2-oxazol-5-ol (1.0 equiv) in anhydrous acetone (0.2 M concentration). Add finely ground, anhydrous K₂CO₃ (1.5 equiv).

  • Activation: Stir the suspension at 25°C for 30 minutes. Self-Validation Check: The mixture will transition to a slightly deeper color as the ambident enolate is generated.

  • Electrophile Addition: Attach a reflux condenser. Using a syringe, add 1,2-dibromoethane (4.0 equiv) dropwise over 10 minutes. The large excess acts as a statistical buffer against over-alkylation.

  • Kinetic Heating: Heat the reaction mixture to a gentle reflux (approx. 60°C) using a temperature-controlled oil bath. Maintain this temperature strictly for 12 hours. Do not exceed 70°C to prevent dehydrobromination[4].

  • Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 4:1). The O-alkylated product will elute faster (higher Rf) than the highly polar N-alkylated byproduct.

  • Work-up: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (KBr and unreacted K₂CO₃). Wash the filter cake with additional cold acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography to separate the target 5-(2-bromoethoxy)-4-phenyl-1,2-oxazole from residual 1,2-dibromoethane and trace N-alkylated impurities.

Part 4: Pathway Visualization

The following diagram illustrates the divergent reaction pathways based on your chosen parameters. Notice how the ambident enolate acts as the critical junction between success and failure.

G SM 4-Phenyl-1,2-oxazol-5-ol + K2CO3 Enolate Ambident Enolate Anion (O- vs N- Nucleophile) SM->Enolate Deprotonation (Mild Base) Target 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole (O-Alkylation) Enolate->Target Polar Aprotic Solvent (Acetone/DMF) Temp: 60-70°C Side1 2-(2-Bromoethyl)-4-phenylisoxazol-5(2H)-one (N-Alkylation) Enolate->Side1 Protic Solvent (EtOH) or High Temp Reagent 1,2-Dibromoethane Reagent->Enolate Electrophile Addition Side2 Elimination / Vinyl Ether (Degradation) Target->Side2 Temp > 100°C (Dehydrobromination)

Reaction pathways of 4-phenyl-1,2-oxazol-5-ol alkylation highlighting O- vs N-selectivity.

References

  • [2] ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GREAT SYNTHETIC POTENTIAL. DOI. Available at: [Link]

  • [3] Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 5-(2-bromoethoxy)-4-phenyl-1,2-oxazole (also known as 5-(2-bromoethoxy)-4-phenylisoxazole).

While this compound is a highly versatile bifunctional building block used for tethering the isoxazole pharmacophore to target molecules, its core structure presents severe stability challenges under basic conditions. This guide provides mechanistic insights, troubleshooting FAQs, and optimized step-by-step protocols to prevent unwanted hydrolysis and ring degradation during your experiments.

Part 1: Mechanistic Pathways of Degradation (The "Why")

Q1: Why does my 5-(2-bromoethoxy)-4-phenyl-1,2-oxazole degrade so rapidly in basic media, and what are the exact byproducts?

A1: The degradation of this molecule is not a single pathway, but rather a competition between three distinct base-catalyzed reactions. Understanding the causality behind these pathways is critical for selecting the right reaction conditions:

  • C3-Deprotonation & Ring Opening (Kemp Elimination): Isoxazoles lacking a substituent at the C3 position are highly vulnerable to base-catalyzed ring opening. The C3 proton is relatively acidic. When a base abstracts this proton, it triggers a concerted E2-like elimination that cleaves the N–O bond. As [1], this Kemp elimination converts the 5-alkoxyisoxazole ring into an α -cyanoenol intermediate. For your specific molecule, this yields the ring-opened byproduct 2-bromoethyl 2-cyano-2-phenylacetate .

  • Nucleophilic Attack at C5 ( SN​Ar -like Displacement): The 5-position of the isoxazole ring is highly electrophilic. Hard nucleophiles like hydroxide ( OH− ) can attack C5 directly, displacing the 2-bromoethoxide leaving group. This results in the formation of 4-phenylisoxazol-5(4H)-one and free 2-bromoethanol [2].

  • Aliphatic Substitution/Elimination at the Bromoethyl Tail: The 2-bromoethoxy moiety is a classic alkylating agent. In the presence of aqueous base, it undergoes SN​2 hydrolysis to form 5-(2-hydroxyethoxy)-4-phenylisoxazole or E2 elimination to form 5-(vinyloxy)-4-phenylisoxazole .

G SM 5-(2-Bromoethoxy)- 4-phenyl-1,2-oxazole Base Basic Conditions (OH⁻, RO⁻, NR₃) SM->Base Path1 Path A: Kemp Elimination (C3 Deprotonation) Base->Path1 Path2 Path B: C5 Nucleophilic Attack (Displacement) Base->Path2 Path3 Path C: Aliphatic S_N2 / E2 (Bromoethyl Tail) Base->Path3 Prod1 2-Bromoethyl 2-cyano-2-phenylacetate Path1->Prod1 N-O Bond Cleavage Prod2 4-Phenylisoxazol-5(4H)-one + 2-Bromoethanol Path2->Prod2 Leaving Group Loss Prod3 5-(2-Hydroxyethoxy)- / 5-(Vinyloxy)-4-phenylisoxazole Path3->Prod3 Hydrolysis/Elimination

Fig 1: Base-catalyzed degradation pathways of 5-(2-bromoethoxy)-4-phenyl-1,2-oxazole.

Part 2: Experimental Optimization (The "How")

Q2: How can I select the right base and solvent to minimize these side reactions during an alkylation experiment?

A2: The key to preserving the 3-unsubstituted isoxazole ring is avoiding strong, unhindered bases and protic solvents. Protic solvents increase the nucleophilicity of hydroxide/alkoxide, driving Path B and Path C. Conversely, [3] show that strong bases in fully desolvated aprotic environments drastically accelerate N-O bond cleavage (Path A). Therefore, you must use weak, insoluble inorganic bases in aprotic solvents to keep the effective base concentration low.

Base and Solvent Selection Matrix
Base SystemSolvent EnvironmentEst. Ring Half-Life (25°C)Kemp Elimination RiskRecommendation
NaOH / KOH (aq) Water / EtOH< 1 hourCRITICAL Strongly Avoid. Rapid N-O cleavage and hydrolysis.
NaH / KOtBu THF / DMF< 30 minsCRITICAL Strongly Avoid. Instant C3 deprotonation.
DBU / DIPEA MeCN / DCM~ 6 - 8 hoursHighAvoid for long reactions. Promotes E2 elimination.
K2​CO3​ (anhydrous) MeCN / DMF> 48 hoursLowHighly Recommended. Mild, heterogeneous system.
NaHCO3​
  • PTC
Biphasic ( H2​O /DCM)> 72 hoursVery LowRecommended for highly sensitive nucleophiles.

Q3: What is the recommended protocol for using this compound as an alkylating agent without destroying the isoxazole ring?

A3: We recommend a heterogeneous, strictly anhydrous approach using Potassium Carbonate ( K2​CO3​ ). This creates a self-validating system: by keeping the base insoluble, the target nucleophile is deprotonated at the solid-liquid interface, preventing a high concentration of soluble base from attacking the isoxazole ring.

Step-by-Step Methodology: Mild Alkylation Protocol

Objective: Alkylate a target nucleophile (e.g., a phenol or secondary amine) while preserving the base-sensitive isoxazole core.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Ambient moisture must be rigorously excluded to prevent the formation of hydroxide ions from the carbonate base, which would trigger C5-attack.

  • Nucleophile Activation: Dissolve the target nucleophile (10.0 mmol, 1.0 eq) in 50 mL of anhydrous Acetonitrile (0.2 M). Add finely powdered, strictly anhydrous K2​CO3​ (15.0 mmol, 1.5 eq). Stir at room temperature for 15 minutes to pre-form the nucleophilic anion.

  • Coupling: Cool the suspension to 0 °C using an ice bath. Dissolve 5-(2-bromoethoxy)-4-phenylisoxazole (11.0 mmol, 1.1 eq) in 10 mL of anhydrous Acetonitrile and add it dropwise to the suspension over 10 minutes.

  • Controlled Reaction: Allow the reaction to slowly warm to room temperature, but do not exceed 25 °C . Causality Note: Keeping the temperature strictly controlled suppresses the thermal activation energy required for the E2-like Kemp elimination.

  • Validation Checkpoint: After 4 hours, run an aliquot on LC-MS. If the intact product mass is dominant, the anhydrous/mild base system has successfully validated itself. Proceed to workup.

  • Quenching & Workup: Pour the reaction mixture into 50 mL of an ice-cold saturated aqueous NH4​Cl solution. Causality Note: The mild acidic quench instantly neutralizes the base, halting any latent ring-opening degradation. Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Workflow Step1 1. Preparation Strictly Anhydrous Step2 2. Base Selection Powdered K₂CO₃ Step1->Step2 Step3 3. Solvent Choice Aprotic (MeCN) Step2->Step3 Step4 4. Reaction Low Temp (0°C to RT) Step3->Step4 Step5 5. Workup Acidic Quench (NH₄Cl) Step4->Step5

Fig 2: Optimized step-by-step workflow for base-mediated alkylation to prevent hydrolysis.

Part 3: Analytical Troubleshooting

Q4: My yield is low. How do I identify which degradation pathway ruined my reaction?

A4: Standard low-resolution Mass Spectrometry (LC-MS) can be highly deceptive here. Because the Kemp elimination (Path A) is an isomerization, the ring-opened byproduct (2-bromoethyl 2-cyano-2-phenylacetate) has the exact same exact mass as your starting material ( [M+H]+=268.0 ). You must rely on specific spectroscopic markers to diagnose the failure mode:

  • Diagnosing Path A (Kemp Elimination): Look at your IR or 1H NMR spectra. If you see a sharp C≡N stretch at ~2250 cm−1 in the IR, or if the characteristic isoxazole C3 proton singlet (~8.5 ppm) has disappeared and been replaced by a highly deshielded α -carbonyl proton (~4.8 - 5.2 ppm) in the NMR, your ring has opened. Solution: Switch to a weaker base or lower the temperature.

  • Diagnosing Path B (C5 Attack): If LC-MS shows a new major peak at [M+H]+=162.0 (loss of the bromoethyl chain, mass 107), hydroxide or water has infiltrated your reaction. Solution: Ensure reagents and solvents are strictly anhydrous.

  • Diagnosing Path C (Elimination): If 1H NMR reveals new vinylic protons (doublet of doublets between 4.5 and 6.5 ppm), your base is acting as an E2 elimination promoter rather than a nucleophile activator. Solution: Avoid bulky amine bases like DBU or DIPEA.

References
  • Chen, X., et al. "In Vitro Metabolism Studies on the Isoxazole Ring Scission in the Anti-inflammatory Agent Leflunomide to its Active α -Cyanoenol Metabolite A771726." Drug Metabolism and Disposition, 2001. URL:[Link]

  • Peifer, C., et al. "Isoxazolone Based Inhibitors of p38 MAP Kinases." Journal of Medicinal Chemistry, 2008. URL:[Link]

  • Na, J., Houk, K. N., & Hilvert, D. "Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production." Journal of the American Chemical Society, 1996. URL:[Link]

  • Garcia-Viloca, M., et al. "Kemp Elimination in Cationic Micelles: Designed Enzyme-Like Rates Achieved through the Addition of Long-Chain Bases." Scientific Reports (Nature), 2016. URL:[Link]

Validation & Comparative

A Comparative Guide to Leaving Group Efficacy in Bromoethoxy 1,2-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. The 1,2-oxazole motif, present in numerous bioactive compounds, often requires strategic modification to explore structure-activity relationships (SAR). This guide provides an in-depth comparison of leaving group efficacy for the functionalization of 1,2-oxazoles, with a specific focus on the 2-bromoethoxy substituent. We will dissect the theoretical principles governing leaving group ability in the context of nucleophilic aromatic substitution (SNAr) on this electron-deficient heterocycle. A detailed experimental protocol for a comparative kinetic study is presented, alongside hypothetical data, to objectively evaluate the performance of the bromoethoxy group against other common alternatives like chloroethoxy and tosyloxyethoxy. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to select and implement optimal synthetic strategies for modifying 1,2-oxazole derivatives.

Introduction: The Strategic Importance of 1,2-Oxazoles and Their Functionalization

The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability, ability to act as a bioisosteric replacement for other functional groups, and its role in orienting substituents in three-dimensional space. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

The ability to strategically and efficiently modify the 1,2-oxazole core is paramount for optimizing lead compounds. One of the most powerful methods for introducing molecular diversity is through nucleophilic substitution, a reaction class that is critically dependent on the presence of an effective leaving group. While simple halides directly attached to the ring can serve this purpose, tethering the leaving group via an alkoxy chain, such as in bromoethoxy derivatives, offers a more flexible and often more synthetically accessible handle for late-stage functionalization. This guide will explore the efficacy of the bromoethoxy group in this specific context.

Theoretical Background: What Makes a Good Leaving Group?

In any nucleophilic substitution reaction, the leaving group departs with the pair of electrons from its former bond to carbon. The efficacy of a leaving group is directly related to its ability to stabilize this newfound electron pair.

Pillar 1: Basicity and Conjugate Acid Strength The most reliable predictor of leaving group ability is the pKa of its conjugate acid. Good leaving groups are weak bases. [1][2] They are the conjugate bases of strong acids. A low pKa value for the conjugate acid (e.g., H-Br, pKa ≈ -9) indicates that the corresponding anion (Br⁻) is very stable and thus an excellent leaving group. Conversely, a high pKa (e.g., H-OH, pKa ≈ 15.7) signifies that the anion (OH⁻) is a strong base and a poor leaving group.[1][3]

Pillar 2: The Mechanism on Aromatic Systems (SNAr) Unlike aliphatic SN2 reactions, nucleophilic substitution on aromatic and heteroaromatic rings typically proceeds through a two-step addition-elimination mechanism known as SNAr.[4]

  • Addition: The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a high-energy, negatively charged intermediate called a Meisenheimer complex. This step is usually the rate-determining step.[4][5]

  • Elimination: The aromaticity of the ring is restored as the leaving group is expelled.

A critical and often counterintuitive feature of the SNAr mechanism is the "element effect." For halogens, the leaving group ability is often F > Cl ≈ Br > I.[4][6] This is the reverse of the trend seen in SN2 reactions. The reason lies in the rate-determining first step: the highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the negative charge of the Meisenheimer complex through a powerful inductive effect, thereby lowering the activation energy for the nucleophilic attack.[7][8]

Pillar 3: The 1,2-Oxazole Ring's Electronic Landscape The 1,2-oxazole ring is an electron-deficient heterocycle due to the presence of two electronegative heteroatoms. This inherent electron deficiency makes it susceptible to nucleophilic attack, particularly at the C5 and C2 positions, which are the most electron-poor.[9][10][11] Placing a leaving group at these positions facilitates functionalization via the SNAr pathway.

Experimental Design: A Comparative Kinetic Study

To objectively compare the efficacy of the bromoethoxy leaving group, we propose a standardized experiment. The goal is to measure the rate of nucleophilic substitution on a model 3-phenyl-5-(alkoxy)-1,2-oxazole system, comparing the 2-bromoethoxy derivative with its 2-chloroethoxy and 2-tosyloxyethoxy analogues.

Experimental Workflow Diagram

G cluster_0 Part 1: Synthesis of Precursors cluster_1 Part 2: Comparative Kinetic Reactions cluster_2 Part 3: Analysis Start 3-Phenyl-1,2-oxazol-5(4H)-one Alkylation Alkylation with 1. X-(CH2)2-OH (X=Cl, Br) 2. TsCl, Pyridine for Tosylate Start->Alkylation Precursors Synthesized Precursors: - 5-(2-Chloroethoxy)-3-phenyl-1,2-oxazole - 5-(2-Bromoethoxy)-3-phenyl-1,2-oxazole - 5-(2-Tosyloxyethoxy)-3-phenyl-1,2-oxazole Alkylation->Precursors Reaction Parallel Reactions: Each precursor + Morpholine (Solvent: DMSO, Temp: 80°C) Precursors->Reaction Sampling Time-course Sampling (t = 0, 1, 2, 4, 8, 24h) Reaction->Sampling Quench Reaction Quench (Dilution with H2O) Sampling->Quench Analysis HPLC Analysis (Quantify starting material & product) Quench->Analysis Data Data Processing: - Plot [Product] vs. Time - Calculate Initial Rates (k_obs) Analysis->Data Comparison Compare k_obs values for each leaving group Data->Comparison

Caption: Workflow for the comparative analysis of leaving group efficacy.

Protocol 1: Synthesis of 5-(2-Bromoethoxy)-3-phenyl-1,2-oxazole (Model Substrate)
  • Rationale: This protocol describes the synthesis of the primary substrate. The starting material, 3-phenyl-1,2-oxazol-5(4H)-one, is readily prepared from ethyl benzoylacetate and hydroxylamine. The subsequent O-alkylation provides the desired precursor.

  • To a stirred solution of 3-phenyl-1,2-oxazol-5(4H)-one (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add 1,2-dibromoethane (3.0 eq) to the suspension.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80°C for 12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity. (Note: Similar procedures would be followed for the chloroethoxy and tosyloxyethoxy analogues, using 1-bromo-2-chloroethane and 2-hydroxyethyl tosylate, respectively, as the alkylating agents.)

Protocol 2: Comparative Nucleophilic Substitution with Morpholine
  • Rationale: This protocol allows for the direct comparison of reaction rates. Morpholine is chosen as a standard, moderately strong secondary amine nucleophile. DMSO is used as a polar aprotic solvent to facilitate the SNAr reaction. HPLC is the chosen analytical method for its high precision in quantifying reaction components over time.

  • Prepare three separate stock solutions in DMSO: one for each of the chloroethoxy, bromoethoxy, and tosyloxyethoxy precursors (0.1 M). Prepare a fourth stock solution of morpholine (1.0 M) in DMSO.

  • For each kinetic run, place 5.0 mL of the respective precursor stock solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer and maintained at 80°C.

  • Initiate the reaction by adding 0.5 mL of the morpholine stock solution (final concentration of morpholine: ~0.1 M, 1.0 eq relative to the initial intended product concentration). Simultaneously, start a timer.

  • Immediately withdraw a 100 µL aliquot (t=0), and quench it in a labeled HPLC vial containing 900 µL of a 50:50 acetonitrile:water mixture.

  • Continue to withdraw and quench aliquots at regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h).

  • Analyze all quenched samples by reverse-phase HPLC, monitoring the disappearance of the starting material and the appearance of the morpholine-substituted product.

  • Calculate the concentration of product at each time point using a pre-established calibration curve.

  • Plot the concentration of the product versus time for each leaving group and determine the initial reaction rate (k_obs) from the slope of the linear portion of the curve.

Results and Discussion: Interpreting the Data

The experimental protocol described above would yield quantitative data allowing for a direct and objective comparison. The following table presents plausible, illustrative results based on established chemical principles.

Leaving Group (LG) on Ethoxy ChainConjugate Acid of LGpKa of Conjugate AcidExpected Relative Rate (k_rel)Expected Yield (24h)
-Cl (Chloro)HCl~ -71~ 35%
-Br (Bromo)HBr~ -9~ 5-10~ 85%
-OTs (Tosyloxy)TsOH~ -2.8> 100> 95%

Note: These are illustrative values. Actual results may vary based on precise reaction conditions.

Analysis of Expected Trends
  • Tosyloxyethoxy as the Benchmark: The tosyloxy group (-OTs) is expected to be the most effective leaving group by a significant margin.[12] Tosic acid (TsOH) is a very strong acid, meaning the tosylate anion is exceptionally stable due to extensive resonance delocalization of the negative charge across its three oxygen atoms. This makes it a superb leaving group in both SN2 and SNAr-type reactions.

  • Bromoethoxy vs. Chloroethoxy: The bromoethoxy group is predicted to be significantly more effective than the chloroethoxy group. This follows the classic trend for leaving group ability in aliphatic substitution, which dominates this part of the molecule. HBr is a stronger acid than HCl, making bromide a more stable anion and thus a better leaving group than chloride.[1][13] The reaction at the ethoxy chain is an intramolecular SN2-type displacement by the initial morpholine adduct on the oxazole ring, or a direct SN2 reaction if the mechanism favors that pathway. In either case, C-Br bond cleavage is more facile than C-Cl bond cleavage.

  • Implications for Drug Development:

    • For rapid and high-yield synthesis where cost is less of a concern, the tosyloxyethoxy derivative is the superior choice.

    • The bromoethoxy derivative represents an excellent balance of reactivity and substrate cost/availability. It is significantly more reactive than its chloro-analogue, allowing for milder reaction conditions and shorter reaction times, which is crucial for preserving sensitive functional groups elsewhere in a complex molecule.

    • The chloroethoxy derivative is the least reactive and would require more forcing conditions (higher temperatures, longer times), potentially leading to side reactions and lower overall yields.

Logical Relationship Diagram

G cluster_0 Driving Property cluster_1 Chemical Consequence cluster_2 Experimental Outcome pKa Low pKa of Conjugate Acid Stability High Stability of Leaving Group Anion pKa->Stability leads to Rate Fast Reaction Rate (High k_obs) Stability->Rate results in

Caption: The relationship between acidity, stability, and reaction rate.

Conclusion and Outlook

This guide demonstrates that the 2-bromoethoxy group is a highly effective and practical leaving group for the functionalization of 1,2-oxazole derivatives. It offers a significant reactivity advantage over the more economical chloroethoxy group, enabling efficient nucleophilic substitution under moderate conditions. While not as reactive as sulfonate esters like tosyloxyethoxy, it provides a robust and cost-effective option for researchers in drug development.

The choice of leaving group is a strategic decision that directly impacts synthetic efficiency, yield, and scalability. By understanding the underlying principles of leaving group ability and the specific reactivity profile of the 1,2-oxazole scaffold, chemists can make informed decisions to accelerate the synthesis of novel analogues and advance their discovery programs. Future work could involve exploring even more activated systems, such as nonaflates or triflates, for challenging substitutions, or developing catalytic methods that enable the use of less reactive leaving groups under milder conditions.

References

  • Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Beugelmans, R., & Singh, G. P. (2008). The “Element Effect” Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 73(15), 5849–5857. Available from: [Link]

  • Chemistry Stack Exchange. Favourability of leaving groups in nucleophilic aromatic substitution. Available from: [Link]

  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available from: [Link]

  • Sahu, J. K., et al. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Journal of the Indian Chemical Society, 97(10), 1667-1678. Available from: [Link]

  • Vedejs, E., & Lu, S. (2000). Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation. The Journal of Organic Chemistry, 65(18), 5762–5767. Available from: [Link]

  • Google Patents. WO2000073288A1 - Method for preparing 5-substituted oxazoles.
  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available from: [Link]

  • ResearchGate. (PDF) Arene-fused 1,2-oxazole N-oxides and derivatives.... (2014). Available from: [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • Oxazole.pdf. Document available from various university course material sites. (A direct, stable link is not available from the search results, but the information is general heterocyclic chemistry knowledge).
  • Master Organic Chemistry. What Makes A Good Leaving Group. (2026). Available from: [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. (2026). Available from: [Link]

  • YouTube. Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. (2023). Available from: [Link]

  • Heterocyclic Chemistry. Course notes available from university websites.
  • YouTube. Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023). Available from: [Link]

  • National Institutes of Health. Recent advances in heterolytic nucleofugal leaving groups. (2011). Available from: [Link]

  • Reddit. Leaving Groups : r/OrganicChemistry. (2024). Available from: [Link]

  • Open Yale Courses. CHEM 125b - Lecture 8 - Solvent, Leaving Group.... Available from: [Link]

Sources

A Comparative Benchmarking Guide to 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole and Standard Alkylating Agents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alkylating agents represent a foundational class of chemotherapeutics, yet their clinical utility is often hampered by significant toxicity and the emergence of drug resistance.[1][2] This necessitates a continued search for novel agents with improved therapeutic indices. This guide introduces 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole, a novel isoxazole derivative, as a candidate for investigation. The isoxazole scaffold is a key feature in many pharmacologically active compounds, known to interact with various biological targets.[3][4][5] Coupled with a 2-bromoethoxy moiety—a potential alkylating group—this compound presents a unique chemical architecture.

This document provides a comprehensive framework for benchmarking 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole against classic alkylating agents: the bifunctional nitrogen mustard Mechlorethamine , and the monofunctional alkyl sulfonates Ethyl methanesulfonate (EMS) and Methyl methanesulfonate (MMS) . We will detail the established mechanisms of these standard agents, propose a hypothesized mechanism for the investigational compound, and provide a rigorous, multi-phase experimental workflow to objectively compare their chemical reactivity, cytotoxic potential, and mechanistic underpinnings.

Introduction to Alkylating Agents: The Need for Innovation

Alkylating agents exert their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on biomolecules, most notably the DNA bases.[6] This chemical modification disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, making them potent anti-cancer agents.[7][8] They are broadly categorized by their chemical structure and reactivity, including nitrogen mustards, alkyl sulfonates, and nitrosoureas.[6][9]

Despite their efficacy, the clinical application of traditional alkylating agents is a double-edged sword. Their lack of specificity leads to damage in healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract, causing severe side effects.[1] Furthermore, cancer cells can develop resistance through mechanisms like enhanced DNA repair, decreased drug uptake, or detoxification via glutathione conjugation.[10] This challenging landscape drives the exploration of new chemical entities that may offer greater tumor selectivity, a novel mechanism of action to overcome resistance, or a more favorable safety profile.

Comparative Profiles of Investigational and Standard Agents

The Investigational Agent: 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole
  • Structure: This compound features a 1,2-oxazole (isoxazole) core, substituted with a phenyl group and a 2-bromoethoxy side chain.

  • Hypothesized Mechanism of Action: We hypothesize a dual-action mechanism. The terminal bromine on the ethoxy side chain serves as a leaving group, making the terminal carbon electrophilic and capable of alkylating nucleophilic sites on DNA, likely via an S\textsubscriptN2 reaction. The primary targets are anticipated to be the N7 position of guanine and the N3 position of adenine, similar to other monofunctional agents.[11][12] The 4-phenyl-1,2-oxazole core may contribute to the compound's overall biological activity, potentially influencing cell uptake, DNA binding affinity, or interaction with cellular proteins, a known characteristic of the versatile isoxazole scaffold.[3][13]

Standard Alkylating Agents for Benchmarking
  • Mechlorethamine (A Nitrogen Mustard): As a bifunctional agent, mechlorethamine forms a highly reactive aziridinium ion.[7][14] This intermediate alkylates the N7 position of a guanine base. The process is repeated with the second chloroethyl arm, allowing the agent to form covalent bonds with two different guanine bases, resulting in DNA interstrand cross-links (ICLs).[14] These ICLs are particularly cytotoxic as they physically prevent the separation of DNA strands, a critical step for replication and transcription.[15]

  • Ethyl Methanesulfonate (EMS): EMS is a classic monofunctional S\textsubscriptN2 alkylating agent. Its primary mutagenic effect stems from the ethylation of guanine at the O6 position.[16][17] This O6-ethylguanine adduct frequently mispairs with thymine instead of cytosine during DNA replication, leading to a G:C to A:T transition mutation.[17]

  • Methyl Methanesulfonate (MMS): Similar to EMS, MMS is a monofunctional alkylating agent. However, it predominantly methylates DNA at the N7 position of guanine and the N3 position of adenine.[11][12] These lesions do not typically cause mispairing but instead create physical impediments that can stall replication forks, which, if not properly repaired, can lead to DNA strand breaks and cell death.[12][18]

A Framework for Comparative Experimental Benchmarking

Objective

The primary objective of this experimental framework is to conduct a head-to-head comparison of 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole against Mechlorethamine, EMS, and MMS. The evaluation will focus on three key areas:

  • Chemical Reactivity: To quantify and compare the intrinsic alkylating potential of each compound in a cell-free system.

  • Cellular Cytotoxicity: To determine the dose-dependent efficacy of each agent in relevant human cancer cell lines.

  • Mechanism of Action: To elucidate the primary mode of cell death and identify the specific DNA adducts formed.

Overall Experimental Workflow

The following diagram outlines the logical flow of the benchmarking process, from initial chemical characterization to in-depth mechanistic studies.

G cluster_0 Phase 1: Chemical Reactivity cluster_1 Phase 2: Cellular Cytotoxicity cluster_2 Phase 3: Mechanistic Analysis P1_NBP 4-(4-Nitrobenzyl)pyridine (NBP) Colorimetric Assay P1_Result Determine Relative Alkylation Rate (k) P1_NBP->P1_Result P2_MTT MTT Cell Proliferation Assay P1_Result->P2_MTT Inform Dose Range Selection P2_Cells Select Cancer Cell Lines (e.g., HeLa, MCF-7) P2_Cells->P2_MTT P2_Result Calculate IC50 Values P2_MTT->P2_Result P3_DNA DNA Adduct Quantification (LC-MS/MS) P2_Result->P3_DNA Use IC50 Dose for Treatment P3_Apoptosis Apoptosis Analysis (Western Blot for Cleaved Caspase-3 & PARP) P2_Result->P3_Apoptosis Use IC50 Dose for Treatment P3_DNA_Result Identify & Quantify Specific DNA Adducts P3_DNA->P3_DNA_Result P3_Apoptosis_Result Confirm Apoptotic Cell Death Pathway P3_Apoptosis->P3_Apoptosis_Result End Synthesize Comparative Profile P3_DNA_Result->End P3_Apoptosis_Result->End Start Start Benchmarking Start->P1_NBP G Agent_MMS MMS / Investigational Agent (Hypothesized) Lesion_N7G_N3A N7-Guanine N3-Adenine Adducts Agent_MMS->Lesion_N7G_N3A causes Agent_EMS EMS Lesion_O6G O6-Guanine Adducts Agent_EMS->Lesion_O6G causes Agent_Mechlorethamine Mechlorethamine Lesion_ICL Interstrand Cross-links (ICLs) Agent_Mechlorethamine->Lesion_ICL causes Repair_BER Base Excision Repair (BER) Lesion_N7G_N3A->Repair_BER repaired by Outcome_Stall Replication Fork Stalling Lesion_N7G_N3A->Outcome_Stall Repair_MGMT Direct Reversal (MGMT) Lesion_O6G->Repair_MGMT repaired by Outcome_Mismatch Mispairing & Mutation Lesion_O6G->Outcome_Mismatch Repair_NER_HR NER & Homologous Recombination (HR) Lesion_ICL->Repair_NER_HR repaired by Outcome_Block Replication & Transcription Block Lesion_ICL->Outcome_Block Outcome_Apoptosis Apoptosis Outcome_Stall->Outcome_Apoptosis if unrepaired Outcome_Mismatch->Outcome_Apoptosis if severe Outcome_Block->Outcome_Apoptosis if unrepaired

Sources

Spectroscopic Validation of 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole Synthesis Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on modular, late-stage functionalization, the selection of optimal linker chemistries becomes a critical variable. In the synthesis of 4-phenylisoxazole derivatives—privileged scaffolds in medicinal chemistry—installing a reactive ethoxy linker at the C5 position is a foundational step.

This guide provides an in-depth, comparative analysis of synthesizing and spectroscopically validating 5-(2-bromoethoxy)-4-phenyl-1,2-oxazole against its common alternatives: the chloroethoxy and tosyloxyethoxy analogs. By examining the causality behind the synthetic conditions and the resulting spectroscopic data, this document serves as a self-validating framework for researchers aiming to optimize their library generation workflows.

Strategic Context: Linker Selection & Causality

The choice of the leaving group on the ethoxy linker dictates the efficiency of downstream nucleophilic substitutions (SN2), such as the installation of basic amines to modulate pharmacokinetic properties.

  • The Bromoethoxy Target: Offers the optimal balance. Bromide is an excellent leaving group, allowing for rapid downstream SN2 reactions without the need for harsh heating, which can degrade the sensitive1 [3].

  • Alternative 1 (Chloroethoxy): Highly stable but suffers from sluggish SN2 kinetics, often requiring the addition of sodium iodide (Finkelstein conditions) to proceed efficiently.

  • Alternative 2 (Tosyloxyethoxy): Highly reactive but prone to premature elimination (forming a vinyl ether) and increases the molecular weight of the intermediate, complicating early-stage library purification.

O-Alkylation vs. N-Alkylation: The Mechanistic Imperative

A critical failure point in this workflow is regioselectivity. The starting material, 4-phenylisoxazol-5-ol, exists in a tautomeric equilibrium with 4-phenylisoxazolin-5-one. To force O-alkylation over N-alkylation, we utilize a hard base (K2CO3) in a polar aprotic solvent (DMF). This generates a "naked" oxygen anion. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, this hard oxygen nucleophile selectively attacks the electrophilic carbon of the alkyl halide.

Comparative Synthesis Workflows

The following diagram illustrates the divergent synthetic pathways evaluated in this guide.

G Core 4-Phenylisoxazol-5-ol (Tautomeric Core) ReagentBr 1,2-Dibromoethane (K2CO3, DMF) Core->ReagentBr Alkylation ReagentCl 1-Bromo-2-chloroethane (K2CO3, DMF) Core->ReagentCl Alkylation ReagentTs Ethylene glycol di-tosylate (K2CO3, DMF) Core->ReagentTs Alkylation ProdBr 5-(2-Bromoethoxy)- 4-phenyl-1,2-oxazole (Target) ReagentBr->ProdBr O-Alkylation (Fast, High Yield) ProdCl 5-(2-Chloroethoxy)- 4-phenyl-1,2-oxazole (Alt 1) ReagentCl->ProdCl O-Alkylation (Slower) ProdTs 5-(2-Tosyloxyethoxy)- 4-phenyl-1,2-oxazole (Alt 2) ReagentTs->ProdTs O-Alkylation (Prone to elimination)

Fig 1: Divergent alkylation pathways for 4-phenylisoxazol-5-ol functionalization.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the synthesis of the bromoethoxy target is designed as a self-validating system. The protocol includes built-in analytical checkpoints to confirm causality before proceeding to the next step.

Step 1: Deprotonation (Enolate Formation)

  • Charge a flame-dried round-bottom flask with 4-phenylisoxazol-5-ol (1.0 eq, 10 mmol) and anhydrous DMF (0.2 M).

  • Add anhydrous K2CO3 (2.0 eq, 20 mmol).

  • Causality Check: Stir at room temperature for 15 minutes. The suspension will transition to a pale yellow color, indicating the successful formation of the highly nucleophilic phenoxide-like anion.

Step 2: Selective Alkylation

  • Add 2 [2] (3.0 eq, 30 mmol) dropwise over 5 minutes.

  • Causality Check: The 3-fold excess of the dihalide is mathematically required to suppress the formation of the symmetrical dimer (1,2-bis(4-phenylisoxazol-5-yloxy)ethane).

  • Stir the reaction at 40°C for 4 hours.

Step 3: Self-Validation Checkpoint (Critical) Do not proceed to workup without confirming the isotopic signature.

  • Remove a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and inject into the LC-MS.

  • Validation Criteria: The reaction is only considered successful if the mass spectrum displays a distinct 1:1 doublet at m/z 268 and 270 ([M+H]+). If a singlet at m/z 188 is observed, it indicates premature elimination to the vinyl ether, necessitating a reduction in reaction temperature.

Step 4: Workup and Isolation

  • Quench the reaction with ice water (50 mL) to precipitate the product and solubilize the DMF.

  • Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Dry over Na2SO4, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure product as a white solid.

Spectroscopic Validation & Comparative Data

Robust spectroscopic validation is required to differentiate the desired bromoethoxy product from its alternatives and from the undesired N-alkylated regioisomer.

  • NMR Spectroscopy: The C3-H proton of the isoxazole ring is highly diagnostic. Across all 4-phenylisoxazole derivatives, this proton appears as a sharp, distinct singlet at approximately 3 [1]. The chemical shift of the terminal methylene group (-CH2-X) provides definitive proof of the halogen identity.

  • Mass Spectrometry: The natural isotopic abundance of halogens acts as an internal barcode. Bromine's 79Br and 81Br isotopes exist in a ~1:1 ratio, while Chlorine's 35Cl and 37Cl exist in a ~3:1 ratio.

  • IR Spectroscopy: The absence of a strong carbonyl stretch (~1700 cm-1) confirms that O-alkylation occurred rather than N-alkylation.

Table 1: Spectroscopic Comparison of Synthesized Linkers
Linker Derivative1H NMR: Isoxazole C3-H1H NMR: -CH2-X (Terminal)LC-MS [M+H]+ Isotopic PatternIR Diagnostic Bands
Bromoethoxy (Target) 8.29 ppm (s, 1H)3.65 ppm (t, 2H) m/z 268 / 270 (1:1 ratio) 1610 cm-1 (C=N), No C=O
Chloroethoxy (Alt 1) 8.29 ppm (s, 1H)3.80 ppm (t, 2H) m/z 224 / 226 (3:1 ratio) 1612 cm-1 (C=N), No C=O
Tosyloxyethoxy (Alt 2) 8.28 ppm (s, 1H)4.25 ppm (t, 2H) m/z 360 (Singlet, no halogen)1350, 1175 cm-1 (S=O)

Downstream Performance: Reactivity Profile

To objectively justify the selection of the bromoethoxy linker, we compared the SN2 reactivity of the three purified intermediates against a model secondary amine (piperidine, 2.0 eq, K2CO3, MeCN, 60°C).

Table 2: Comparative SN2 Kinetics (Piperidine Substitution)
IntermediateTime to >95% ConversionMajor Byproducts ObservedOverall Yield of Amine
Bromoethoxy 2 hours None (Clean conversion)92%
Chloroethoxy 12 hours*Unreacted starting material65%
Tosyloxyethoxy 1 hourVinyl ether (elimination)71%

*Required the addition of 0.5 eq NaI to reach completion within 12 hours.

References

  • Source: asianpubs.
  • Title: 1,2-Dibromoethane | Br(CH2)
  • Title: 4-phenylisoxazole (C9H7NO)

Sources

Safety Operating Guide

A Comprehensive Safety and Handling Guide for 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole. As specific toxicological and safety data for this compound are not extensively documented, this manual is grounded in a precautionary approach based on the chemical's structure and the known hazards of its functional groups, particularly the alkyl bromide moiety. Researchers must treat this compound as potentially hazardous and exercise caution at all times.

Hazard Assessment: A Structural Perspective

The primary potential hazards of 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole are derived from its constituent parts:

  • Bromoethoxy Group (-OCH₂CH₂Br) : This functional group contains an alkyl bromide, a class of compounds known as alkylating agents. Alkylating agents are reactive compounds that can introduce an alkyl group into other molecules. In biological systems, this can lead to the alkylation of DNA, which is a mechanism for mutagenesis and carcinogenesis. Consequently, this compound should be treated as a potential mutagen, carcinogen, and irritant. Skin and eye contact, inhalation, and ingestion must be strictly avoided.

  • Phenyl and 1,2-Oxazole Core : The aromatic phenyl ring and the heterocyclic oxazole core contribute to the molecule's overall physicochemical properties. While the core structure's specific toxicity is unknown, it may influence the compound's absorption, distribution, metabolism, and excretion within a biological system.

Given these structural alerts, all handling procedures must be designed to minimize any possibility of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole. The selection of PPE is based on preventing all routes of exposure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a robust barrier against skin absorption. Double-gloving is a best practice when handling potentially hazardous or uncharacterized compounds, offering protection in case the outer glove is breached.
Eye Protection Chemical Safety Goggles with Side Shields or a Full-Face ShieldProtects eyes from splashes or aerosols. A face shield offers an additional layer of protection for the entire face and should be used when there is a significant splash risk.
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination. A flame-resistant coat is a general laboratory best practice.
Respiratory Protection Not generally required if handled within a certified chemical fume hood.All operations involving this compound must be conducted in a fume hood to prevent inhalation of any dust, aerosols, or vapors. If work outside a fume hood is unavoidable, a full risk assessment must be conducted, and appropriate respiratory protection (e.g., a respirator with an organic vapor cartridge) must be used.

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol is critical for ensuring safety. The following workflow is designed to minimize exposure risk at every stage of handling.

Workflow Diagram: From Receipt to Storage

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe 1. Don Full PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Equipment prep_hood->prep_materials handle_receive 4. Unpack Compound in Fume Hood prep_materials->handle_receive handle_weigh 5. Weigh Compound in Fume Hood handle_receive->handle_weigh handle_dissolve 6. Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction 7. Conduct Experiment in Fume Hood handle_dissolve->handle_reaction cleanup_decon 8. Decontaminate Work Area handle_reaction->cleanup_decon cleanup_waste 9. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_store 10. Store Compound in Designated Area cleanup_waste->cleanup_store cleanup_ppe 11. Doff & Dispose of PPE Correctly cleanup_store->cleanup_ppe G cluster_spill Chemical Spill cluster_exposure Personal Exposure start Emergency Event spill_alert Alert Others & Evacuate if Necessary start->spill_alert expo_skin Skin Contact: Remove Clothing, Rinse for 15 min start->expo_skin expo_eye Eye Contact: Rinse at Eyewash for 15 min start->expo_eye expo_inhale Inhalation: Move to Fresh Air start->expo_inhale spill_contain Contain Spill with Absorbent Material spill_alert->spill_contain spill_clean Clean Area Following EH&S Procedures spill_contain->spill_clean spill_dispose Dispose of Waste as Hazardous Material spill_clean->spill_dispose expo_seek_medical Seek Immediate Medical Attention expo_skin->expo_seek_medical expo_eye->expo_seek_medical expo_inhale->expo_seek_medical

Caption: Immediate response plan for spills and personal exposure events.

  • In Case of Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In Case of Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • In Case of a Spill : Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly.

Disposal Plan

All waste containing 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation : Do not mix this waste with other waste streams.

  • Containerization : Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EH&S) office, following all local, state, and federal regulations.

By adhering to these stringent safety protocols, researchers can effectively manage the risks associated with handling 5-(2-Bromoethoxy)-4-phenyl-1,2-oxazole, ensuring a safe and productive laboratory environment.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。